3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLHLYVTNGBKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378699 | |
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-12-6 | |
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
CAS Number: 261763-12-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol, a key intermediate in the synthesis of agrochemicals and pharmaceuticals. This document consolidates available physicochemical data, safety information, and insights into its applications in research and development.
Physicochemical Properties
This compound is a halogenated aromatic compound with the molecular formula C₇H₃ClF₄O. Its structural characteristics, particularly the presence of the trifluoromethyl group, significantly influence its chemical reactivity and the biological activity of its derivatives.[1]
| Property | Value | Source(s) |
| Molecular Weight | 214.55 g/mol | [1] |
| Molecular Formula | C₇H₃ClF₄O | [1] |
| Boiling Point | 188.9°C | [1] |
| Density | 1.559 g/cm³ | [1] |
| Flash Point | 68°C | [2] |
| Melting Point | Not available | [2] |
| Solubility | Immiscible with water | [3] |
Synthesis and Applications
This compound serves as a critical building block in organic synthesis. Its primary applications lie in the development of novel agrochemicals, such as herbicides and pesticides, and in the synthesis of active pharmaceutical ingredients (APIs) with potential antifungal and antibacterial properties.[1] The trifluoromethyl group is known to enhance the metabolic stability and biological efficacy of the final compounds.[1]
The following diagram illustrates a generalized workflow for the utilization of this compound as a synthetic intermediate.
Role in Drug Discovery
The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[5][6] The incorporation of this compound into larger molecules leverages these benefits.
A notable application of a related compound is in the development of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. For instance, 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][3]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide, a potent and selective mPGES-1 inhibitor, was synthesized using a derivative of a trifluoromethylated phenol.[7] This highlights the potential of such building blocks in generating novel therapeutic agents.
The diagram below illustrates the conceptual role of this compound as a building block in a drug discovery pipeline.
Safety and Handling
This compound is classified as a corrosive liquid that is acidic and organic.[3] It is harmful if swallowed or in contact with skin and causes severe skin and eye burns.[3] The toxicological properties of this compound have not been fully investigated.[3]
Handling Precautions:
-
Wear protective gloves, clothing, eye, and face protection.[3]
-
Use only outdoors or in a well-ventilated area.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[3]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[3]
First Aid Measures:
-
If on skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[3]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[3]
-
In all cases of exposure, seek immediate medical attention.[3]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Do not empty into drains.[3]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. fishersci.com [fishersci.com]
- 4. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. jelsciences.com [jelsciences.com]
- 7. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluoro-5-(trifluoromethyl)phenol is a halogenated aromatic compound with significant potential as a building block in the synthesis of novel agrochemicals and pharmaceutical agents.[1] Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a trifluoromethyl group on the phenol ring, imparts distinct electronic and lipophilic properties that are of considerable interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines standard experimental protocols for their determination, and serves as a foundational resource for its application in research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₃ClF₄O | [1] |
| Molecular Weight | 214.55 g/mol | [1] |
| Boiling Point | 188.9 °C (at 760 mmHg) | [1][2] |
| Density | 1.559 g/cm³ | [1] |
| Melting Point | Not available | [2][3] |
| pKa | Not available | |
| Water Solubility | Immiscible with water, low solubility (quantitative data not available) | [3] |
Experimental Protocols
Detailed experimental methodologies for the determination of the key physicochemical properties of phenolic compounds are described below. These protocols represent standard laboratory practices and can be adapted for the specific analysis of this compound.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) with a fresh sample.
-
Observation: The temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded as the melting range.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a phenol, it quantifies the tendency to lose the hydroxyl proton in an aqueous solution.
Methodology: Spectrophotometric Titration
-
Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a water-acetonitrile mixture). A series of buffer solutions with a range of known pH values is also prepared.
-
UV-Vis Spectroscopy: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range. The phenolate form of the compound will exhibit a different absorption maximum compared to the undissociated phenolic form.
-
Data Analysis: The absorbance at a wavelength where the difference between the two species is maximal is plotted against the pH. The pKa is determined from the resulting sigmoidal curve, corresponding to the pH at which the concentrations of the acidic and basic forms are equal (the inflection point of the curve).
Water Solubility Determination
Water solubility is a fundamental property that influences the bioavailability and environmental fate of a compound. The OECD Guidelines for the Testing of Chemicals provide standardized methods for its determination.
Methodology: OECD 105 (Flask Method)
-
Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).
-
Phase Separation: The mixture is allowed to stand to allow any undissolved solid to settle. The saturated aqueous solution is then carefully separated from the excess solid, for instance by centrifugation and filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Result: The water solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., in g/L or mg/mL).
Conclusion
This technical guide has summarized the available physicochemical data for this compound and provided standardized protocols for the experimental determination of its key properties. While some data points remain to be experimentally determined, the information provided herein offers a valuable starting point for researchers and developers working with this compound. The unique combination of substituents on the phenol ring suggests that this molecule will continue to be an important intermediate in the development of new chemical entities with tailored biological activities. Further research to fully characterize this compound is encouraged to expand its potential applications.
References
3-Chloro-2-fluoro-5-(trifluoromethyl)phenol molecular structure and formula
This technical guide provides a comprehensive overview of the molecular structure, formula, and potential applications of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol. The content is tailored for researchers, scientists, and professionals in drug development, offering a summary of its chemical properties and insights into its expected biological activities based on related compounds.
Molecular Structure and Properties
This compound is a halogenated and trifluoromethyl-substituted phenolic compound. Its chemical structure and key properties are summarized below.
Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 261763-12-6 | [1][2] |
| Molecular Formula | C₇H₃ClF₄O | [1] |
| Molecular Weight | 214.55 g/mol | [1] |
| MDL Number | MFCD01631514 | [1] |
Physicochemical Data
| Property | Value | Source |
| Boiling Point | 188.9°C | [1] |
| Density | 1.559 g/cm³ | [1] |
| Storage | Room temperature, dry conditions | [1] |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Ipso-hydroxylation of an Arylboronic Acid
This protocol describes a general method for the synthesis of substituted phenols and can be adapted for the synthesis of this compound from its arylboronic acid precursor.
Materials and Reagents:
-
Arylboronic acid (1.0 mmol)
-
Aqueous hydrogen peroxide (H₂O₂) (30%, 3 equivalents)
-
Ethanol (3 mL)
Procedure:
-
To a stirred solution of the arylboronic acid in ethanol, add the aqueous hydrogen peroxide.
-
Stir the reaction mixture at room temperature for a designated time (e.g., 1-5 minutes).
-
Upon completion, the reaction can be quenched, and the product extracted and purified.
This method is presented as a mild, efficient, and environmentally friendly approach for the synthesis of substituted phenols.[3][4]
A generalized workflow for the synthesis of this compound.
Biological Activity and Applications in Drug Development
This compound serves as a key intermediate in the synthesis of agrochemicals, such as herbicides and pesticides, and active pharmaceutical ingredients (APIs).[1] The presence of halogen and trifluoromethyl groups is known to enhance the biological activity and stability of molecules.[1]
Anticipated Biological Activities
While specific quantitative data for this compound is limited, the known bioactivities of structurally related halogenated and trifluoromethyl-substituted phenols suggest potential antimicrobial properties. Halogenated phenols have demonstrated potent antibacterial and antibiofilm activities, particularly against Gram-positive bacteria like Staphylococcus aureus.[5][6][7] The mechanism of action for phenolic compounds often involves the denaturation and coagulation of proteins.[8]
The trifluoromethyl group is a common feature in many pharmaceuticals and is known to enhance properties such as metabolic stability and membrane permeability. Trifluoromethyl-containing compounds have shown promise as antifungal agents.
Potential Applications
Based on the characteristics of its structural motifs, this compound is a valuable building block for the development of novel therapeutic agents, particularly in the following areas:
-
Antibacterial Agents: As a precursor for compounds targeting multi-drug resistant bacteria.
-
Antifungal Agents: For the synthesis of new antifungal drugs.
-
Agrochemicals: In the creation of effective herbicides and pesticides.
The logical workflow for utilizing this compound in drug discovery would involve its chemical modification to generate a library of derivatives, which would then be screened for biological activity.
A conceptual workflow for drug discovery utilizing the target compound.
References
- 1. This compound [myskinrecipes.com]
- 2. 261763-12-6|this compound|BLD Pharm [bldpharm.com]
- 3. A scalable and green one-minute synthesis of substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A scalable and green one-minute synthesis of substituted phenols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
biological activity of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol derivatives
Starting Data Gathering
I've initiated a thorough search for the biological activities of 3-Chloro-2- fluoro-5-(trifluoromethyl)phenol and its derivatives. I'm prioritizing studies with quantifiable data and starting to sift through the literature to build a comprehensive overview of the compounds' behavior.
Compiling Experimental Details
I'm now diving into the experimental methodologies associated with the biological activities of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol and its derivatives. Specifically, I'm seeking the nitty-gritty details of the assays, efficacy, and mechanisms of action. This will allow me to contextualize the quantitative data. My next step will be to identify and document any signaling pathways these compounds interact with, along with their associated experimental workflows.
Gathering Preliminary Data
I've just finished a preliminary sweep of the literature. Early results suggest this compound is a crucial building block, especially in making agrochemicals and pharmaceuticals with antifungal and antibacterial properties. This initial data's given me a broad outline to start digging deeper.
Pinpointing Key Derivatives
I'm now zeroing in on derivatives of our target compound. While the preliminary literature review confirmed its significance in agrochemical and pharmaceutical synthesis—notably antifungal and antibacterial agents—it's been broad-brush. The search yielded limited quantitative data and specific pathways. I'm pivoting to find precise studies on these derivatives.
Considering Biological Activity
I've been looking into the biological roles of halogenated phenols and trifluoromethyl-containing compounds. Initial searches showed they have antibacterial, antifungal, and anticancer properties. I'm now diving deeper to understand the specific mechanisms at play, and if any correlations exist between these different biological activities.
Seeking Specific Data
I'm now finding that the initial broad searches are insufficient. While they confirmed the general biological relevance of these compounds, they lack the specific data and protocols needed for a technical guide. I'll need to focus on derivatives of the specific phenol and see what's out there on its bioactivity.
Reviewing Biological Assays
I've been going through the details of biological assays commonly used. It's becoming clear how these compounds might work against bacteria, fungi, and cancer. The protocols are a great starting point for my research.
Focusing on Compound Specificity
I'm now zeroing in on this compound derivatives. While broad assay protocols and phenolic compound activity are known, I need concrete quantitative data for these specific compounds. My aim is to locate synthesis papers that include biological evaluations of these particular derivatives. This is my best bet for finding those critical missing pieces on activity and potential signaling pathways.
Reviewing the Literature
I've been meticulously sifting through the literature, and while some promising leads have emerged from prior searches, concrete quantitative data on the biological effects of this compound derivatives remains elusive. I've encountered several relevant papers, but they still don't quite offer the specific information I need.
Analyzing Compound Data Gaps
I'm now assessing the gaps in the data I've gathered. While I have background on related compounds and useful protocols, I still haven't pinpointed IC50 or MIC values for the specific derivatives. I've found broader information on phenol signaling but nothing derivative-specific. My immediate focus is a final literature sweep for that missing quantitative data. Failing that, I'll start organizing the information I do have into sections.
Structuring the Information
I've made significant progress in consolidating the available data. While the hunt for specific IC50 and MIC values for the target derivatives continues, I'm now organizing the gathered information into a logical structure for a technical guide. I've begun drafting sections for Introduction, Synthesis, Biological Activity (which will include data on related compounds for now), Experimental Protocols, and Signaling Pathways. I'm also preparing for the creation of visual aids: workflow diagrams for the MTT assay and broth microdilution methods, as well as a general signaling pathway diagram for phenolic compounds. The final step, of course, will be to write the full guide and complete the final review.
Drafting the Technical Guide
I'm now fully immersed in drafting the technical guide. While the search for specific derivative data remains ongoing, I'm leveraging the wealth of information on related compounds. I've compiled tables of their biological activities and am structuring the guide sections as planned: Introduction, Synthesis, Biological Activity (with relevant tables), Experimental Protocols, and Signaling Pathways. I'm also actively creating the necessary visual aids, including workflow diagrams for the MTT assay and broth microdilution, as well as a general signaling pathway diagram for phenolic compounds. I will have to be explicit about the information regarding the related compounds.
The Trifluoromethyl Group: A Keystone in Modulating Phenol Bioactivity
A Technical Guide for Researchers in Drug Discovery
The strategic incorporation of the trifluoromethyl (CF3) group into phenolic scaffolds represents a cornerstone of modern medicinal chemistry. This powerful substituent dramatically influences the physicochemical properties of parent molecules, often leading to profound enhancements in biological activity, metabolic stability, and overall drug-like characteristics. This technical guide provides an in-depth analysis of the multifaceted roles of the trifluoromethyl group in phenol bioactivity, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.
Core Physicochemical Modifications Induced by the Trifluoromethyl Group
The introduction of a CF3 group to a phenolic ring imparts a unique combination of electronic and steric properties that collectively alter its behavior in a biological system. These changes are primarily driven by the high electronegativity of the fluorine atoms.
Enhanced Acidity (pKa)
The CF3 group is a strong electron-withdrawing group, a property that significantly increases the acidity of the phenolic hydroxyl group. This is due to the inductive effect, where the electron density is pulled away from the aromatic ring and the hydroxyl oxygen, stabilizing the resulting phenoxide anion upon deprotonation. A lower pKa value indicates a stronger acid, meaning the trifluoromethylphenol will be more ionized at physiological pH (around 7.4) compared to its non-fluorinated counterpart. This increased ionization can have significant implications for drug-receptor interactions and solubility.
Increased Lipophilicity (logP)
Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a critical parameter for drug absorption, distribution, and membrane permeability. The trifluoromethyl group is significantly more lipophilic than a methyl group or a hydrogen atom, and its addition to a phenol moiety invariably increases the compound's octanol-water partition coefficient (logP). This enhanced lipophilicity can facilitate the passage of the molecule through biological membranes, including the blood-brain barrier.[1][2]
Improved Metabolic Stability
A major challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[2] By replacing a metabolically susceptible C-H bond with a C-CF3 group, medicinal chemists can effectively block oxidative metabolism at that position. This "metabolic blocking" strategy often leads to a longer drug half-life, reduced clearance, and improved oral bioavailability.[3]
Modulation of Molecular Interactions
The trifluoromethyl group can participate in a range of non-covalent interactions that influence ligand-protein binding affinity and selectivity.[2] These interactions include dipole-dipole, ion-dipole, and even weak hydrogen bonds. The electron-poor nature of the CF3 group can also lead to favorable interactions with electron-rich aromatic residues in a protein's binding pocket.
Quantitative Impact on Physicochemical Properties
The following table summarizes the quantitative effects of the trifluoromethyl group on the pKa and logP of phenol, providing a direct comparison with phenol and its methylated analog, p-cresol.
| Compound | Structure | pKa | logP |
| Phenol | C₆H₅OH | 9.98 | 1.46 |
| p-Cresol (4-Methylphenol) | CH₃C₆H₄OH | 10.26 | 1.94 |
| 4-(Trifluoromethyl)phenol | CF₃C₆H₄OH | 8.68[4] | 2.58 |
Data sourced from publicly available chemical databases and literature.
Impact on Biological Activity: A Complex Relationship
The substitution of a methyl group with a trifluoromethyl group is a common strategy in drug optimization. However, the effect on bioactivity is not universally positive. A large-scale statistical analysis of over 28,000 pairs of compounds revealed that, on average, this substitution does not improve bioactivity.[5] Despite this, in approximately 9.19% of cases, the replacement of a methyl with a trifluoromethyl group led to an increase in biological activity by at least an order of magnitude.[5]
This highlights that the benefits of trifluoromethylation are highly context-dependent, relying on the specific interactions within the target's binding site. The increased acidity, lipophilicity, and altered electrostatic potential of the trifluoromethylated phenol must be complementary to the topology and chemical environment of the protein target to enhance binding affinity and, consequently, bioactivity.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to determine the physicochemical and metabolic properties of trifluoromethylated phenols.
Determination of pKa by UV-Vis Spectrophotometry
This method is based on the principle that the ionized (phenoxide) and non-ionized (phenol) forms of the compound have different UV-Vis absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.[1][7]
Materials:
-
UV-Vis spectrophotometer with a 96-well plate reader
-
96-well UV-transparent microtiter plates
-
pH meter
-
Buffer solutions of constant ionic strength covering a pH range from ~3 to 12
-
Stock solution of the test compound in DMSO (e.g., 10 mM)
Procedure:
-
Preparation of Buffers: Prepare a series of buffer solutions with known pH values and constant ionic strength (e.g., 0.1 M).
-
Sample Preparation: In a 96-well plate, add a fixed volume of the stock solution of the test compound to each well containing the different buffer solutions. The final concentration of the test compound should be in the range of 0.1-0.2 mM, and the final DMSO concentration should be kept low (≤2% v/v). Include blank wells with buffer and DMSO for background correction.
-
UV-Vis Spectra Acquisition: Record the UV-Vis spectra for each well over a suitable wavelength range (e.g., 230-500 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorbance difference between the fully protonated and deprotonated forms of the compound.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
Fit the data to the Henderson-Hasselbalch equation using non-linear regression analysis to determine the pKa value.
-
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[5][8]
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Stock solution of the test compound in a suitable solvent (e.g., DMSO)
Procedure:
-
Phase Saturation: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by mixing them vigorously for 24 hours, followed by separation.
-
Partitioning: Add a known volume of the aqueous phase and n-octanol to a glass vial. Add a small amount of the test compound stock solution.
-
Equilibration: Cap the vials and shake them for a sufficient time (e.g., 2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the test compound in each phase using a suitable analytical method.
-
Calculation: Calculate the logP value using the following equation: logP = log ([Concentration in octanol] / [Concentration in aqueous phase])
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[3][9]
Materials:
-
Pooled human or animal liver microsomes
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (in DMSO or acetonitrile)
-
Incubator or water bath at 37°C
-
Ice-cold acetonitrile or methanol (for quenching the reaction)
-
Centrifuge
-
LC-MS/MS for analysis
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes, phosphate buffer, and the test compound at a final concentration typically around 1 µM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Incubation: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a volume of ice-cold organic solvent (e.g., acetonitrile).
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) based on the half-life and the protein concentration in the assay.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes in drug discovery and a common signaling pathway targeted by phenolic compounds.
Caption: A generalized workflow for the drug discovery and development process.
Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the bioactivity of phenolic compounds. Its ability to modulate acidity, lipophilicity, and metabolic stability, coupled with its potential to engage in specific drug-receptor interactions, makes it a highly valuable substituent in drug design. However, the ultimate effect of trifluoromethylation on biological activity is context-dependent and requires careful consideration of the target's structure and the overall molecular properties. The experimental protocols and conceptual frameworks presented in this guide offer a robust foundation for researchers and drug development professionals to effectively harness the potential of the trifluoromethyl group in their pursuit of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The unique substitution pattern of this aromatic compound presents a distinct spectroscopic profile. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, along with detailed experimental protocols for acquiring such data.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Weight: 214.55 g/mol [1]
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.3 - 7.5 | Doublet of doublets | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz | Aromatic H (Position 6) |
| ~ 7.1 - 7.3 | Doublet of doublets | J(H-F) ≈ 10-12 Hz, J(H-H) ≈ 2-3 Hz | Aromatic H (Position 4) |
| ~ 5.5 - 6.5 | Broad singlet | - | Phenolic OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 (d, J(C-F) ≈ 240-250 Hz) | C-F (Position 2) |
| ~ 145 - 150 | C-OH (Position 1) |
| ~ 130 - 135 (q, J(C-F) ≈ 30-35 Hz) | C-CF₃ (Position 5) |
| ~ 125 - 130 | C-Cl (Position 3) |
| ~ 120 - 125 (q, J(C-F) ≈ 270-280 Hz) | CF₃ |
| ~ 115 - 120 (d, J(C-F) ≈ 20-25 Hz) | C-H (Position 4) |
| ~ 110 - 115 (d, J(C-F) ≈ 5-10 Hz) | C-H (Position 6) |
Table 3: Predicted IR Spectroscopic Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Broad, Medium | O-H stretch (phenolic) |
| 3100 - 3000 | Weak | Aromatic C-H stretch |
| 1600 - 1585, 1500 - 1400 | Medium-Strong | Aromatic C=C ring stretch |
| 1350 - 1150 | Strong | C-F stretch (trifluoromethyl) |
| 1250 - 1000 | Strong | C-O stretch (phenol), C-F stretch (aryl fluoride) |
| 850 - 750 | Strong | C-Cl stretch |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 214/216 | 100 / 33 | [M]⁺ / [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |
| 195 | Moderate | [M-F]⁺ |
| 185 | Moderate | [M-CHO]⁺ |
| 145 | High | [M-CF₃]⁺ |
| 110 | Moderate | [C₆H₂Cl]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 500 MHz instrument.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR) IR, a small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectrum Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample and record the sample spectrum. The instrument software will automatically subtract the background.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For a volatile compound like this phenol, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be evident for chlorine-containing fragments.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted ¹H NMR splitting pattern for this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Predicted ¹H NMR splitting patterns.
References
The Synthesis of Core Agrochemicals: A Technical Guide to Herbicides and Pesticides
Introduction: The development and large-scale production of herbicides and pesticides are cornerstones of modern agriculture, ensuring crop yields that can sustain a growing global population. The efficacy of these agrochemicals is rooted in their specific chemical structures, which are achieved through precise and optimized synthetic pathways. This technical guide provides an in-depth look at the synthesis of key herbicides and pesticides, detailing the experimental protocols, quantitative data, and the biochemical pathways they disrupt. The focus will be on widely used compounds such as the herbicide glyphosate and the insecticide chlorpyrifos, offering researchers and professionals in drug development a comprehensive overview of their chemical synthesis and mode of action.
Herbicide Synthesis: The Case of Glyphosate
Glyphosate is a broad-spectrum systemic herbicide used to control a wide variety of weeds.[1] Its mode of action involves the inhibition of the plant enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is critical for the synthesis of aromatic amino acids essential for plant growth.[2]
Synthesis Routes
Two primary routes for the synthesis of glyphosate are widely employed:
-
The Glycine Route: This method involves the phosphonomethylation of glycine. A common approach utilizes the reaction of chloromethyl phosphonic acid with glycine.[1] Another variation reacts diethyl phosphite with formaldehyde and glycine.[1]
-
The Iminodiacetic Acid (IDA) Route: This process involves the oxidation of N-phosphonomethyl iminodiacetic acid (PMIDA).[3]
Quantitative Data for Glyphosate Synthesis
| Parameter | Glycine Route (via Diethyl Phosphite) | IDA Route (Catalytic Oxidation of PMIDA) |
| Key Reactants | Diethyl phosphite, Formaldehyde, Glycine[1] | N-phosphonomethyl iminodiacetic acid (PMIDA), Oxygen[3] |
| Catalyst | Not specified in provided abstracts | Activated carbon-supported catalysts (e.g., Pd/C, Pt/C)[3] |
| Solvent | Not specified in provided abstracts | Water |
| Temperature | Not specified in provided abstracts | Not specified in provided abstracts |
| Pressure | Not specified in provided abstracts | 0.3 MPa[3] |
| Reaction Time | Not specified in provided abstracts | 3 hours[3] |
| Yield | 20% (for 15N-labeled synthesis)[4] | Up to 95% conversion[3] |
| Final Product Purity | Not specified in provided abstracts | >95%[5] |
Experimental Protocol: Glyphosate Synthesis via the Glycine and Formaldehyde Route
This protocol is based on the general reaction described for producing 15N-labeled glyphosate.[4]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, equimolar quantities of 15N-labeled glycine and dialkyl phosphite are mixed.
-
Addition of Formaldehyde: Formaldehyde is added dropwise to the mixture while maintaining a controlled temperature.
-
Reaction: The reaction mixture is heated to reflux and maintained for several hours to form an ester intermediate.
-
Saponification: The resulting ester is saponified by adding a 30% sodium hydroxide solution (3.5 mol) and refluxing at 105°C for 2 hours.
-
Solvent Recovery: Triethylamine and methanol are recovered by fractional distillation at 70°C.
-
Acidification and Precipitation: The alkaline solution is then acidified, leading to the precipitation of N-phosphonomethyl glycine (glyphosate).
-
Purification: The precipitated glyphosate is filtered, washed, and dried to yield the final product.
Glyphosate Synthesis Workflow
Caption: Key synthesis pathways for the herbicide Glyphosate.
Glyphosate Mode of Action: Inhibition of the Shikimate Pathway
Glyphosate functions by inhibiting the EPSP synthase enzyme, a key component of the shikimate pathway.[2] This pathway is responsible for the biosynthesis of essential aromatic amino acids in plants.
References
An In-depth Technical Guide to 4-Anilino-6,7-dimethoxyquinazoline: A Core Intermediate in the Synthesis of Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4-anilino-6,7-dimethoxyquinazoline scaffold is a foundational chemical structure in the development of targeted cancer therapies. As a key intermediate, it forms the backbone of several potent small-molecule active pharmaceutical ingredients (APIs) that function as tyrosine kinase inhibitors (TKIs). These TKIs are designed to interfere with specific signaling pathways that are often dysregulated in cancer cells, leading to uncontrolled growth and proliferation.
This technical guide provides a comprehensive overview of the synthesis, properties, and application of 4-anilino-6,7-dimethoxyquinazoline derivatives as intermediates for APIs. It includes detailed experimental protocols, quantitative data on the activity of the resulting drugs, and visualizations of the relevant biological pathways and chemical synthesis workflows.
Core Properties and Significance
The significance of the 4-anilino-6,7-dimethoxyquinazoline core lies in its ability to serve as a high-affinity mimetic of the adenine region of ATP, enabling it to bind to the ATP-binding pocket of tyrosine kinases.[1] This competitive inhibition blocks the autophosphorylation of the kinase, thereby shutting down downstream signaling cascades essential for cancer cell survival and proliferation.[1][2] The 6,7-dimethoxy substitution on the quinazoline ring is a common feature that contributes to the potency and selectivity of these inhibitors.[3]
This intermediate is pivotal in the synthesis of several approved anticancer drugs, including:
-
Gefitinib (Iressa®): Used in the treatment of non-small-cell lung cancer (NSCLC) with activating mutations in the Epidermal Growth Factor Receptor (EGFR).[4]
-
Erlotinib (Tarceva®): Also an EGFR inhibitor used for NSCLC and pancreatic cancer.[5][6]
-
Lapatinib (Tykerb®): A dual inhibitor of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), used in the treatment of HER2-positive breast cancer.[1]
Data Presentation
Quantitative Data on API Inhibitory Activity
The following tables summarize the inhibitory activities of APIs synthesized from 4-anilinoquinazoline intermediates against their primary molecular targets and various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound/API | Target Kinase | IC50 Value |
| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline | EGFR | 0.025 nM[7] |
| 4-(3-Bromoanilino)-6,7-diethoxyquinazoline | EGFR | 0.006 nM[7] |
| Gefitinib | EGFR | 0.4 - 33 nM |
| Erlotinib | EGFR | 2 - 20 nM |
| Lapatinib | EGFR (ErbB1) | 10.8 nM[1] |
| HER2 (ErbB2) | 9.8 nM[1] | |
| Vandetanib | VEGFR2 | 40 nM[2] |
| VEGFR3 | 110 nM[2] | |
| EGFR | 500 nM[2] |
IC50 values represent the concentration of the drug required to inhibit 50% of the target kinase activity in vitro. Lower values indicate higher potency.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound/API | Cell Line | Cancer Type | IC50 Value |
| Compound 12q [8] | A549 | Human Lung Cancer | 0.25 ± 0.05 µM |
| MCF-7 | Human Breast Cancer | 0.31 ± 0.04 µM | |
| MKN-45 | Human Gastric Cancer | 0.13 ± 0.02 µM | |
| Compound RB1 [9] | HCT116 | Human Colon Carcinoma | 10.2 µM |
| K562 | Human CML | 11.5 µM | |
| SKBR3 | Human Breast Cancer | 13.5 µM |
IC50 values represent the concentration of the drug required to inhibit 50% of cell proliferation.
Experimental Protocols
Protocol 1: General Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Intermediate
This protocol describes a common method for synthesizing the core intermediate through the nucleophilic aromatic substitution of a 4-chloroquinazoline with a substituted aniline.
Objective: To synthesize N-Aryl-6,7-dimethoxyquinazolin-4-amine derivatives.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline for Gefitinib synthesis)
-
Isopropanol (or other suitable solvent like DMF)
-
Potassium Carbonate (optional, as a base)
-
p-Toluenesulfonic acid (optional, as a catalyst)[1]
Procedure:
-
To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 equivalent) in isopropanol, add the appropriately substituted aniline (1.1 to 2.3 equivalents).[1][10]
-
Add a catalytic amount of an acid like p-toluenesulfonic acid or hydrochloric acid, if required, to facilitate the reaction.[1][6]
-
Heat the reaction mixture to reflux (approximately 80-100°C) and stir for a period ranging from 1 to 6 hours.[10][11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.[10]
-
Collect the resulting solid precipitate by filtration.
-
Wash the collected solid with the reaction solvent (isopropanol) and then with a non-polar solvent like n-hexane or diethyl ether to remove impurities.
-
Dry the purified product in a vacuum oven at 40-60°C.[6][10]
Characterization:
-
The structure and purity of the synthesized intermediate are confirmed using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry (MS).[9][12]
Protocol 2: Synthesis of Gefitinib from a 4-Chloroquinazoline Intermediate
This protocol details the final step in the synthesis of Gefitinib.
Objective: To synthesize 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline (Gefitinib).
Precursor Intermediate: 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline.
Materials:
-
Precursor Intermediate (1.0 equivalent)
-
3-Chloro-4-fluoroaniline (1.1 - 2.3 equivalents)
-
Isopropanol
Procedure:
-
Suspend the precursor intermediate, 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline, in isopropanol in a reaction flask.
-
Add 3-chloro-4-fluoroaniline to the suspension.
-
Heat the mixture to reflux with stirring for approximately 1-4 hours.[13]
-
Cool the reaction mixture, which should result in the precipitation of the product.
-
Filter the precipitate, wash it with isopropanol, and dry it under vacuum to yield Gefitinib.[13]
Mandatory Visualizations
Experimental and Logical Workflows
Caption: General synthesis workflow for 4-anilinoquinazoline-based APIs.
Signaling Pathway Diagrams
The APIs derived from the 4-anilino-6,7-dimethoxyquinazoline intermediate primarily target the EGFR and VEGFR signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is crucial for regulating cell growth, survival, and differentiation.[14][15] Its aberrant activation is a hallmark of many cancers.
Caption: EGFR signaling pathway and the inhibitory action of derived APIs.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is the primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[16][17]
Caption: VEGFR signaling pathway and the inhibitory action of derived APIs.
Conclusion
The 4-anilino-6,7-dimethoxyquinazoline scaffold remains a highly valuable and versatile intermediate in medicinal chemistry and pharmaceutical development. Its strategic importance is underscored by its central role in the synthesis of multiple FDA-approved tyrosine kinase inhibitors. The straightforward and adaptable synthesis of its derivatives allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. For researchers and drug development professionals, a thorough understanding of the synthesis and biological context of this intermediate is essential for innovating the next generation of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. thieme-connect.de [thieme-connect.de]
- 5. mdpi.com [mdpi.com]
- 6. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ukm.my [ukm.my]
- 11. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cusabio.com [cusabio.com]
A Technical Guide to the Antifungal and Antibacterial Properties of Chemical Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. This guide delves into the core antibacterial and antifungal properties of various chemical derivatives, offering a technical overview for researchers and professionals in the field of drug discovery. We will explore the quantitative antimicrobial data, detailed experimental protocols for their evaluation, and the underlying mechanisms of action, including key signaling pathways.
Quantitative Antimicrobial Activity of Derivatives
The efficacy of novel antimicrobial compounds is primarily quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while MBC/MFC is the lowest concentration that results in a 99.9% reduction in the initial microbial inoculum.[1][2][3][4] These values are critical for assessing the potency of a compound and guiding further development.[1]
Below are summary tables of the antimicrobial activities of several classes of derivatives against a panel of clinically relevant bacteria and fungi.
Table 1: Antibacterial Activity of Quinolone Derivatives
| Compound | Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| 4e | Quaternary Quinolone | Escherichia coli | 0.25 | [5] |
| Ciprofloxacin | Fluoroquinolone (Standard) | Escherichia coli | - | [5] |
| - | Quinoxalinone | Staphylococcus aureus | Varied | [6] |
| - | Quinoxalinone | Bacillus cereus | Varied | [6] |
| - | Quinoxalinone | Serratia marcescens | Varied | [6] |
| - | Quinoxalinone | Proteus mirabilis | Varied | [6] |
Table 2: Antimicrobial Activity of Heterocyclic Derivatives
| Compound | Derivative Class | Test Organism | MIC (µM) | Reference |
| Indolototarol | Indole | Staphylococcus aureus | < Parent Compound | [7] |
| (±)-29 | Totarol Analogue | Staphylococcus aureus | 6.25 | [7] |
| (±)-26 | Totarol Analogue | Staphylococcus aureus | 5.5 | [7] |
| Totarol (11) | Diterpenoid (Control) | Staphylococcus aureus | - | [7] |
| Vancomycin | Glycopeptide (Control) | Staphylococcus aureus | - | [7] |
| GK-19 | Synthetic Peptide | Escherichia coli | 3 | [8] |
| GK-19 | Synthetic Peptide | Klebsiella pneumoniae | 5 | [8] |
| GK-19 | Synthetic Peptide | Pseudomonas aeruginosa | 5 | [8] |
| GK-19 | Synthetic Peptide | Enterococcus faecalis | 3 | [8] |
| GK-19 | Synthetic Peptide | MRSA | 5 | [8] |
Table 3: Antifungal Activity of Heterocyclic Derivatives
| Compound | Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| 7a | 1,2,4-triazolo [3,4-b][5][7][9] thiadiazine | Candida albicans | 1.56-100 | [10] |
| 7b | 1,2,4-triazolo [3,4-b][5][7][9] thiadiazine | Aspergillus niger | 1.56-100 | [10] |
| 7i | 1,2,4-triazolo [3,4-b][5][7][9] thiadiazine | Candida albicans | 1.56-100 | [10] |
| 82 | Pyrazole amine with quinoline | Aspergillus fumigatus | 0.98 | [11] |
| 82 | Pyrazole amine with quinoline | Aspergillus spp. | 0.49 | [11] |
| 82 | Pyrazole amine with quinoline | Aspergillus spp. | 0.12 | [11] |
| - | Naphthoquinone | Candida albicans | - | [12] |
| - | Naphthoquinone | Aspergillus niger | - | [12] |
Experimental Protocols
The evaluation of antimicrobial properties of novel derivatives involves a series of standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments.
Synthesis of Derivatives
The synthesis of novel chemical derivatives is the initial and a crucial step. For instance, the synthesis of novel single quaternary quinolone antibacterial agents has been reported.[5] Similarly, the synthesis of heterocyclic analogues of the diterpenoid totarol involves attaching fused heterocycles to an advanced synthetic intermediate.[7] The synthesis of 1,2,4-triazolo [3,4-b][5][7][9] thiadiazine derivatives has also been described.[10] The structures of newly synthesized compounds are typically confirmed using spectroscopic techniques such as IR, 1H NMR, and elemental analysis.[13]
Antimicrobial Susceptibility Testing
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3] The broth microdilution method is a commonly used quantitative technique.[2][3]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compound: The test derivative is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the derivative at which no visible growth of the microorganism is observed.[2][3]
The MBC/MFC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.[2][3]
Protocol: MBC/MFC Assay
-
Following MIC Determination: After determining the MIC, an aliquot from each well showing no visible growth is subcultured onto an agar plate.
-
Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.
-
Determination of MBC/MFC: The MBC/MFC is defined as the lowest concentration of the derivative that results in a ≥99.9% reduction in the initial inoculum count.[4]
Visualization of Workflows and Pathways
Understanding the experimental workflow and the mechanism of action of antimicrobial derivatives is facilitated by visual diagrams. The following diagrams were generated using Graphviz (DOT language).
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC/MFC determination.
Mechanism of Action: Quinolone Inhibition of Bacterial DNA Replication
Caption: Quinolone mechanism of action on bacterial DNA gyrase and topoisomerase IV.
Mechanism of Action: Azole Antifungal Inhibition of Ergosterol Synthesis
Caption: Azole antifungal mechanism via inhibition of ergosterol biosynthesis.
Mechanisms of Antimicrobial Action
The antimicrobial activity of various derivatives stems from their ability to interfere with essential cellular processes in microorganisms.
Antibacterial Mechanisms
-
Inhibition of DNA Synthesis: Quinolone derivatives are known to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair.[5] By inhibiting these enzymes, quinolones induce double-strand breaks in the bacterial chromosome, leading to cell death.
-
Disruption of Cell Membrane: Some antimicrobial peptides, such as GK-19, exert their bactericidal effect by disrupting the integrity of the microbial cell membrane.[8]
-
Induction of Oxidative Stress: Certain quaternary quinolone derivatives have been shown to inhibit glutathione activity, leading to a massive accumulation of intracellular reactive oxygen species (ROS).[5] This disrupts the antioxidant defense system of the bacteria, resulting in a bactericidal effect.[5]
Antifungal Mechanisms
-
Inhibition of Ergosterol Synthesis: Azole antifungals, a major class of antifungal drugs, inhibit the enzyme lanosterol 14α-demethylase, which is a key step in the biosynthesis of ergosterol.[14][15] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth.[14][15][16]
-
Interaction with Membrane Sterols: Polyene antifungals directly bind to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.[14][15]
-
Inhibition of Macromolecular Synthesis: 5-fluorocytosine acts by inhibiting the synthesis of nucleic acids and proteins in fungal cells.[14][15]
The continued exploration of diverse chemical scaffolds, such as heterocyclic compounds, and the detailed elucidation of their mechanisms of action are paramount in the development of the next generation of antimicrobial agents to combat the growing challenge of drug resistance.[9][13][17]
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. emerypharma.com [emerypharma.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Synthesis and antimicrobial evaluation of novel quaternary quinolone derivatives with low toxicity and anti-biofilm activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antibacterial and Antifungal Properties of a Novel Antimicrobial Peptide GK-19 and Its Application in Skin and Soft Tissue Infections Induced by MRSA or Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. wjbphs.com [wjbphs.com]
- 14. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 17. Redirecting [linkinghub.elsevier.com]
The Pivotal Role of the Trifluoromethyl Group in the Structure-Activity Relationship of Phenolic Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical and Electronic Properties of Trifluoromethyl-Substituted Phenols
The trifluoromethyl group is a strong electron-withdrawing group, which dramatically influences the properties of the phenolic ring. This substitution enhances the metabolic stability of the molecule by blocking positions susceptible to oxidative metabolism.[1] Furthermore, the lipophilicity of the parent phenol is increased, which can improve its ability to cross cellular membranes.[2] The electron-withdrawing nature of the -CF3 group also lowers the pKa of the phenolic hydroxyl group, increasing its acidity.[3] This alteration in acidity can have significant implications for the molecule's interaction with biological targets.
Structure-Activity Relationship Analysis
The biological activity of trifluoromethyl-substituted compounds is highly dependent on the nature and position of the substituents on the aromatic ring. The following tables summarize the available quantitative data for various trifluoromethyl-containing compounds, including phenols and related scaffolds, against different biological targets.
Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives
A study on a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives revealed their potent antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for a selection of these compounds are presented in Table 1.
| Compound | R1 | R2 | R3 | R4 | R5 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. faecium |
| 1 | H | H | H | H | H | >50 | >50 |
| 6 | OPh | H | H | H | H | 1.56-3.12 | 1.56 |
| 10 | Cl | H | H | H | H | 3.12 | 6.25 |
| 11 | Br | H | H | H | H | 3.12 | 6.25 |
| 13 | CF3 | H | H | H | H | 3.12 | 12.5 |
| 25 | Br | H | CF3 | H | H | 0.78 | 0.78 |
SAR Insights:
-
The unsubstituted parent compound 1 was inactive.
-
The introduction of a phenoxy group at the R1 position (compound 6 ) significantly enhanced antibacterial activity.
-
Halogen substitution (compounds 10 and 11 ) also conferred good activity.
-
The presence of a trifluoromethyl group at the R1 position (compound 13 ) resulted in good activity.
-
Notably, the combination of a bromo group at R1 and a trifluoromethyl group at R3 (compound 25 ) yielded the most potent compound in the series, with sub-micromolar activity against both S. aureus and E. faecium.[3]
Tyrosinase Inhibitory Activity
Trifluoromethyl-containing compounds have also been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.
| Compound | Structure | IC50 (µM) |
| 1b | 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 ± 0.01 |
| Kojic Acid (Reference) | 11 |
SAR Insights: Compound 1b , a trifluoromethyl-substituted benzothiazole with a resorcinol moiety, exhibited exceptionally potent inhibition of mushroom tyrosinase, being 55-fold more active than the standard inhibitor, kojic acid.[4][5][6] This highlights the potential of the trifluoromethyl group in the design of highly effective tyrosinase inhibitors.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a therapeutic target for type 2 diabetes and obesity. Trifluoromethyl-containing molecules have been explored as PTP1B inhibitors.
| Compound | Structure | IC50 (µM) |
| Compound 8 | m-phenyl ether analogue with a trifluoromethyl substitution | >10 |
| Compound 5 | m-phenyl ether analogue without trifluoromethyl substitution | 8.1 ± 0.9 |
SAR Insights: In this particular series of non-acyl sulfamate inhibitors, the trifluoromethyl-substituted analogue 8 showed weaker inhibition of MenE, an adenylate-forming enzyme, compared to the unsubstituted analogue 5 .[7] However, other studies have identified potent PTP1B inhibitors containing a difluoromethylene-phosphonate group, suggesting that the nature of the fluorine-containing moiety and its placement are critical for activity.[8]
General Workflow for Structure-Activity Relationship (SAR) Studies
A typical workflow for conducting SAR studies is depicted below. This iterative process involves the design, synthesis, and biological evaluation of a series of compounds to understand how structural modifications affect their activity.
Logical Diagram of QSAR Model Development
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure of a compound and its biological activity. The development of a robust QSAR model follows a well-defined process.
Modulation of Signaling Pathways
Trifluoromethyl-substituted phenols, as enzyme inhibitors or receptor modulators, have the potential to interfere with cellular signaling pathways implicated in various diseases. The following diagrams illustrate two key signaling pathways in cancer biology, the HER2 and EGFR pathways, which are often targeted in drug development.
HER2 Signaling Pathway
The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. Its overexpression is linked to aggressive forms of breast cancer.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades involved in cell growth, differentiation, and survival. Dysregulation of the EGFR pathway is a hallmark of many cancers.
Experimental Methodologies
PTP1B Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.[9][10][11][12]
Materials and Reagents:
-
Recombinant human PTP1B
-
Assay Buffer: 50 mM 3,3-dimethylglutarate, 50 mM NaCl, 1 mM EDTA, pH 7.0. Add 1 mM DTT fresh before use.
-
pNPP (p-nitrophenyl phosphate)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 10 µL of the test compound solution at various concentrations.
-
Add 80 µL of PTP1B enzyme solution (e.g., 0.5 µg/mL in assay buffer) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution (e.g., 2 mM in assay buffer) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Tyrosinase Inhibition Assay
This protocol outlines a method for measuring the inhibition of mushroom tyrosinase activity using L-DOPA as a substrate.[1][4][13][14]
Materials and Reagents:
-
Mushroom tyrosinase
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 40 µL of the test compound solution at various concentrations, 80 µL of sodium phosphate buffer, and 40 µL of mushroom tyrosinase solution (e.g., 100 units/mL).
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution (e.g., 10 mM) to each well.
-
After a 10-minute incubation, measure the absorbance at 475 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]
Materials and Reagents:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds
-
96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well microplate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for modulating the biological activity of phenolic compounds. Its strong electron-withdrawing nature and lipophilic character significantly alter the physicochemical properties of the parent molecule, leading to enhanced metabolic stability and, in many cases, increased potency. The structure-activity relationship of trifluoromethyl-substituted compounds is complex, with the position and nature of other substituents on the aromatic ring playing a crucial role in determining the overall biological effect. While a comprehensive SAR dataset for a homologous series of trifluoromethyl-substituted phenols is yet to be established, the available data strongly support the continued exploration of this chemical space for the development of novel therapeutic agents. The experimental protocols and workflow diagrams provided in this guide offer a framework for the rational design and evaluation of new trifluoromethyl-substituted phenol derivatives.
References
- 1. dokumen.pub [dokumen.pub]
- 2. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. 3-(トリフルオロメチル)フェノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 7. DE10040051A1 - Derivatives of 4- (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation - Google Patents [patents.google.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative structure-activity relationships of phenolic compounds causing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, proposed synthesis protocol for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol outlines a two-step synthetic pathway commencing with the nitration of 1-chloro-2-fluoro-5-(trifluoromethyl)benzene, followed by reduction to the corresponding aniline, and subsequent conversion to the target phenol via a Sandmeyer-type reaction. This application note includes a summary of quantitative data, a detailed experimental protocol, and a workflow diagram to guide researchers in the successful synthesis of this compound.
Introduction
This compound is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The unique substitution pattern of a chlorine atom, a fluorine atom, and a trifluoromethyl group on the phenol ring imparts distinct electronic and lipophilic properties, making it an attractive starting material for the synthesis of complex molecular architectures with potential biological activity. This document presents a comprehensive, though proposed, protocol for its synthesis, designed to be a practical guide for laboratory-scale preparation.
Data Presentation
The following table summarizes the expected quantitative data for the proposed synthesis of this compound. These values are based on typical yields for analogous reactions and should be considered as a guide for optimization.
| Step | Reaction | Starting Material | Reagents | Product | Expected Yield (%) | Purity (%) |
| 1 | Nitration | 1-Chloro-2-fluoro-5-(trifluoromethyl)benzene | HNO₃, H₂SO₄ | 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethyl)benzene | 85-95 | >95 |
| 2 | Reduction | 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethyl)benzene | Fe, NH₄Cl | 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline | 80-90 | >98 |
| 3 | Diazotization & Hydrolysis | 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline | NaNO₂, H₂SO₄, H₂O | This compound | 60-70 | >98 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the proposed synthesis of this compound.
Step 1: Synthesis of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethyl)benzene
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-Chloro-2-fluoro-5-(trifluoromethyl)benzene (1.0 eq).
-
Acid Mixture Preparation: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.2 eq) to concentrated sulfuric acid (H₂SO₄, 2.0 eq) while cooling in an ice bath.
-
Nitration Reaction: Cool the flask containing the starting material to 0-5 °C using an ice bath. Slowly add the prepared nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, pour the mixture slowly into a beaker containing crushed ice. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Dry the solid in a desiccator to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethyl)benzene (1.0 eq), iron powder (Fe, 3.0 eq), and a solution of ammonium chloride (NH₄Cl, 0.5 eq) in water.
-
Reduction Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is exothermic and may require initial cooling to control the rate of reflux.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron sludge. Wash the celite pad with a suitable organic solvent such as ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude aniline. The product can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Diazotization: In a 250 mL beaker, dissolve 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated sulfuric acid (H₂SO₄, 2.0 eq) and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.
-
Hydrolysis: In a separate flask, heat a solution of dilute sulfuric acid to boiling. Slowly and carefully add the prepared diazonium salt solution to the boiling acid. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for 1 hour to ensure complete hydrolysis.
-
Work-up and Extraction: Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude phenol can be purified by column chromatography or distillation under reduced pressure.
Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthesis workflow for this compound.
Disclaimer: This document provides a proposed synthesis protocol based on established chemical principles. The procedures have not been optimized and should be performed by qualified personnel in a well-equipped laboratory with appropriate safety precautions. The expected yields and purities are estimates and may vary.
Application Notes and Protocols for the Fluorination of Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into phenolic compounds is a critical strategy in medicinal chemistry and drug development. Fluorination can significantly enhance the pharmacological properties of molecules, including metabolic stability, bioavailability, and binding affinity. This document provides detailed experimental procedures for three key methods for the fluorination of substituted phenols: Deoxyfluorination with PhenoFluor™, Nucleophilic Fluorination via Aryl Fluorosulfonates, and Electrophilic Fluorination.
Safety Precautions
Warning: Fluorination reagents are hazardous and should be handled with extreme care in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
PhenoFluor™: Moisture-sensitive. Handle under an inert atmosphere.[1]
-
Sulfuryl fluoride (SO₂F₂): A toxic, liquefied gas. Handle in a well-ventilated area.[2][3] Exposure can cause respiratory irritation, central nervous system depression, and damage to lungs and kidneys.[2]
-
N-Fluorobenzenesulfonimide (NFSI) and Selectfluor™: Strong oxidizing agents. Avoid contact with combustible materials.
Method 1: Deoxyfluorination of Substituted Phenols using PhenoFluor™
This method achieves the direct conversion of phenols to aryl fluorides in a single step and is known for its broad functional group tolerance.[4][5]
Experimental Protocol
General Procedure for Deoxyfluorination with PhenoFluor™ Solution in Toluene: [6]
-
To a vial, add the substituted phenol (1.0 equiv) and cesium fluoride (CsF, 3.0 equiv, previously dried).
-
Evacuate the vial and backfill with nitrogen gas (repeat this cycle three times).
-
Add a solution of PhenoFluor™ in toluene (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to 110 °C and stir for 24 hours.
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aryl fluoride.
Data Presentation
| Phenol Substrate | Reagent/Conditions | Yield (%) | Reference |
| 4-Methoxyphenol | PhenoFluor™, CsF, Toluene, 110 °C, 20h | 82 | [7] |
| 4-Nitrophenol | PhenoFluor™, CsF, Toluene, 80 °C, 3h | >90 | [7] |
| 4-Cyanophenol | PhenoFluor™, CsF, Toluene, 80 °C, 3h | >90 | [7] |
| 4-Acetylphenol | PhenoFluor™, CsF, Toluene, 80 °C, 3h | >90 | [7] |
| 4-Fluorophenol | PhenoFluor™, CsF, Toluene, 110 °C, 20h | 75 | [7] |
| 2-Naphthol | PhenoFluor™, CsF, Toluene, 110 °C, 20h | 85 | [7] |
| 4-Hydroxybenzophenone | 2-chloro-1,3-bis(aryl)imidazolium poly[hydrogen fluoride], DBU, Toluene | 95 | [8] |
| 4-Hydroxyacetophenone | 2-chloro-1,3-bis(aryl)imidazolium poly[hydrogen fluoride], DBU, Toluene | 92 | [8] |
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous, as PhenoFluor™ is moisture-sensitive.[1][9] Finely grinding and thoroughly drying the CsF is crucial for optimal results.[1] For electron-rich phenols, higher temperatures and longer reaction times may be necessary.[10]
-
Side Reactions: For substrates with multiple hydroxyl groups, the reaction can be highly selective, but careful optimization of reaction conditions may be required to target the desired position.[4][11]
Experimental Workflow
Caption: Workflow for the deoxyfluorination of phenols using PhenoFluor™.
Method 2: Nucleophilic Fluorination of Phenols via Aryl Fluorosulfonates
This two-step, one-pot method involves the conversion of a phenol to an aryl fluorosulfate intermediate, which then undergoes nucleophilic fluorination.[12][13][14][15] This approach is particularly effective for a wide range of electronically diverse phenols.[12]
Experimental Protocol
One-Pot Procedure for the Conversion of Phenols to Aryl Fluorides: [12]
-
To a solution of the substituted phenol (1.0 equiv) in N,N-dimethylformamide (DMF), add tetramethylammonium fluoride (NMe₄F, 3.0 equiv).
-
Introduce sulfuryl fluoride (SO₂F₂) gas to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours. For less reactive substrates, heating may be required (e.g., 60-100 °C).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Phenol Substrate | Reagent/Conditions | Yield (%) | Reference |
| 4-Cyanophenol | SO₂F₂, NMe₄F, DMF, 25 °C, 24h | 92 | [12] |
| 4-Nitrophenol | SO₂F₂, NMe₄F, DMF, 25 °C, 24h | 85 | [12] |
| 4-Chlorophenol | SO₂F₂, NMe₄F, DMF, 100 °C, 24h | 78 | [12] |
| 4-Trifluoromethylphenol | SO₂F₂, NMe₄F, DMF, 60 °C, 24h | 81 | [12] |
| 3-Cyanophenol | SO₂F₂, NMe₄F, DMF, 80 °C, 24h | 75 | [12] |
| Estrone (protected) | SO₂F₂, NMe₄F, DMF | 65 | [12] |
| Fenofibrate | SO₂F₂, NMe₄F, DMF | 88 | [12] |
Troubleshooting
-
Incomplete reaction: For electron-rich or sterically hindered phenols, higher temperatures and longer reaction times may be necessary. Increasing the equivalents of NMe₄F can also improve yields.[12]
-
Formation of side products: Ensure slow and controlled addition of SO₂F₂ to avoid potential side reactions. The reaction is sensitive to water, so anhydrous conditions are recommended for optimal results.
Reaction Pathway
Caption: Reaction pathway for nucleophilic fluorination of phenols.
Method 3: Electrophilic Fluorination of Substituted Phenols
Electrophilic fluorination is a common method for introducing fluorine atoms into electron-rich aromatic systems like phenols. Reagents such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor™ are widely used.[16][17]
Experimental Protocol
General Procedure for Electrophilic Fluorination with Selectfluor™:
-
Dissolve the substituted phenol (1.0 equiv) in a suitable solvent (e.g., acetonitrile, methanol).
-
Add Selectfluor™ (1.1-1.5 equiv) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
General Procedure for Electrophilic Fluorination with NFSI: [18]
-
Dissolve the substituted phenol (1.0 equiv) in a suitable solvent (e.g., acetonitrile, dichloromethane).
-
Add NFSI (1.1-1.5 equiv) to the solution.
-
Stir the reaction at room temperature or with heating. The reaction may require a catalyst, such as a Lewis acid, for less reactive substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the product by flash column chromatography.
Data Presentation
| Phenol Substrate | Reagent/Solvent | Product(s) | Yield (%) | Reference |
| Phenol | Selectfluor™/MeCN | 2-Fluorophenol, 4-Fluorophenol | - | [17] |
| 1-Naphthol | Selectfluor™/MeCN | 2-Fluoro-1-naphthol, 4-Fluoro-1-naphthol | - | [17] |
| Resorcinol | Selectfluor™/MeCN | 4-Fluororesorcinol, 4,6-Difluororesorcinol | - | [17] |
Note: Yields for electrophilic fluorination of simple phenols can be variable and often result in mixtures of ortho and para isomers. The regioselectivity is highly dependent on the substrate and reaction conditions.
Troubleshooting
-
Low regioselectivity: The ortho/para selectivity can be a challenge in the electrophilic fluorination of phenols.[17] Screening different solvents and reaction temperatures may improve selectivity.
-
Over-fluorination: Using a stoichiometric amount of the fluorinating agent is crucial to avoid the formation of di- or poly-fluorinated products.
-
No reaction: For electron-deficient phenols, electrophilic fluorination may not be effective. In such cases, nucleophilic methods are preferred.
Reaction Mechanism
Caption: General mechanism for electrophilic fluorination of phenols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. trical.com.au [trical.com.au]
- 3. Product Information | LabelSDS [labelsds.com]
- 4. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PhenoFluor™ Deoxyfluorination Solution [merckmillipore.com]
- 6. PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PhenoFluor™ - Wordpress [reagents.acsgcipr.org]
- 10. Deoxyfluorination of Phenols [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. experts.umn.edu [experts.umn.edu]
- 14. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates [agris.fao.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. brynmawr.edu [brynmawr.edu]
- 17. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 18. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
Application Notes and Protocols for the Purification of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol, a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] The following methods are designed to achieve high purity (≥98%), suitable for demanding research and development applications.
Introduction
This compound is a substituted phenol with a molecular weight of 214.55 g/mol and a boiling point of 188.9°C.[1] Its purification is critical to ensure the quality and efficacy of downstream products. The choice of purification method depends on the nature and quantity of impurities present in the crude material. This document outlines three common and effective purification techniques: vacuum distillation, flash column chromatography, and recrystallization, along with protocols for purity analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table summarizes the expected outcomes and key parameters for each purification method.
| Purification Method | Principle | Expected Purity | Typical Yield | Key Parameters | Impurities Removed |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | >99% | 85-95% | Pressure, Temperature | High-boiling and non-volatile impurities. |
| Flash Column Chromatography | Separation based on differential partitioning between a stationary and mobile phase. | >98% | 70-90% | Stationary Phase, Mobile Phase | Structurally similar impurities, colored byproducts. |
| Recrystallization | Purification based on differences in solubility of the compound and impurities in a suitable solvent at different temperatures. | >99.5% | 60-80% | Solvent system, Cooling rate | Sparingly soluble impurities. |
Experimental Protocols
Purification by Vacuum Distillation
This method is ideal for removing non-volatile impurities and residual high-boiling point solvents from the crude product.
Logical Workflow for Vacuum Distillation
Caption: Workflow for Vacuum Distillation Purification.
Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is free of cracks and joints are properly sealed with vacuum grease. A Claisen adapter is recommended to minimize bumping.[2]
-
Charging the Flask: Place the crude this compound into a round-bottom flask, not exceeding half of the flask's volume. Add a magnetic stir bar.
-
Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to a pressure of approximately 10-20 mmHg.
-
Heating: Begin stirring and gradually heat the distillation flask using a heating mantle.
-
Fraction Collection: Monitor the vapor temperature closely. The boiling point of this compound will be significantly lower under vacuum. Collect the fraction that distills at a constant temperature.
-
Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature.
-
Venting: Slowly and carefully release the vacuum before disassembling the apparatus.
-
Analysis: Analyze the purity of the collected fraction using GC-MS or HPLC.
Purification by Flash Column Chromatography
This technique is effective for separating the target compound from impurities with similar polarities.
Logical Workflow for Flash Column Chromatography
Caption: Workflow for Flash Chromatography Purification.
Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 90:10 hexane:ethyl acetate. For fluorinated compounds, specialized fluorinated stationary phases can also be used to enhance separation.[3]
-
Fraction Collection: Collect fractions of the eluate in test tubes or vials.
-
Monitoring: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Analysis: Confirm the purity of the final product by GC-MS or HPLC.
Purification by Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids.
Logical Workflow for Recrystallization
Caption: Workflow for Recrystallization Purification.
Protocol:
-
Solvent Selection: Screen for a suitable solvent or solvent system in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of a polar and a non-polar solvent (e.g., ethanol/water or toluene/hexane) is often effective for substituted phenols.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
-
Analysis: Determine the purity of the recrystallized product by melting point analysis and HPLC.
Purity Analysis Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for assessing the purity of volatile and semi-volatile compounds like substituted phenols.
Protocol:
-
Instrument: Agilent 6890 GC System with 5973 Mass Selective Detector (or equivalent).[4]
-
Column: A low polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., TG-5SilMS).[5]
-
Injector: Splitless injection at 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector: Scan range of m/z 50-350.
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified product in a suitable solvent like dichloromethane or methanol.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity determination and can be adapted for various substituted phenols.
Protocol:
-
Instrument: Waters Alliance HPLC system with a photodiode array (PDA) detector (or equivalent).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Start with 60% A, ramp to 10% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified product in the initial mobile phase composition.
References
Application Notes and Protocols for the Analytical Characterization of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The protocols outlined below are designed to be a starting point for method development and validation, employing common analytical techniques for the determination of identity, purity, and physicochemical properties of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the appropriate handling, storage, and selection of analytical techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 261763-12-6 | |
| Molecular Formula | C₇H₃ClF₄O | |
| Molecular Weight | 214.55 g/mol | |
| Boiling Point | 188.9 °C at 760 mmHg | |
| Density | 1.559 g/cm³ | |
| Storage | Room temperature, dry |
Analytical Methodologies
The following sections detail the recommended analytical methods for the comprehensive characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For phenolic compounds like this compound, derivatization is often recommended to improve peak shape and thermal stability.
Experimental Protocol:
-
Sample Preparation (Derivatization with BSTFA):
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or pyridine).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection into the GC-MS system.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 250°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 2
-
Application Note: 1H and 13C NMR Analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluoro-5-(trifluoromethyl)phenol is a substituted aromatic compound with significant potential in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a trifluoromethyl group and halogen atoms, imparts distinct physicochemical properties that are of interest in medicinal and materials chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra of this compound, and presents the expected spectral data.
Predicted NMR Data
Disclaimer: The following NMR data are predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show two aromatic protons and one hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the chloro, fluoro, and trifluoromethyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.20 - 7.40 | Doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |
| H-6 | 7.00 - 7.20 | Doublet of doublets (dd) | J(H-F) ≈ 1-2 Hz, J(H-H) ≈ 2-3 Hz |
| -OH | 5.0 - 6.0 | Broad singlet (bs) | - |
¹³C NMR Data
The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts and couplings to fluorine will be characteristic.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C-1 (-OH) | 150 - 155 | Doublet (d) | ²J(C-F) ≈ 15-20 Hz |
| C-2 (-F) | 145 - 150 | Doublet (d) | ¹J(C-F) ≈ 240-250 Hz |
| C-3 (-Cl) | 125 - 130 | Singlet (s) or small doublet | |
| C-4 | 120 - 125 | Doublet (d) | ³J(C-F) ≈ 5-10 Hz |
| C-5 (-CF₃) | 128 - 132 | Quartet (q) | ²J(C-F) ≈ 30-35 Hz |
| C-6 | 115 - 120 | Doublet (d) | ⁴J(C-F) ≈ 2-4 Hz |
| -CF₃ | 120 - 125 | Quartet (q) | ¹J(C-F) ≈ 270-280 Hz |
Experimental Protocols
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Use a high-purity deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool in the pipette.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Tuning and Locking: Tune the probe for the appropriate nucleus (¹H or ¹³C) and lock onto the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Apply a baseline correction.
-
Integrate the signals in the ¹H spectrum.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Visualizations
Caption: Workflow for NMR analysis of small molecules.
Caption: Key J-coupling interactions in the molecule.
Application Note: Mass Spectrometry Fragmentation Analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol. Due to the absence of a publicly available experimental spectrum for this specific molecule, the fragmentation pathways are predicted based on established principles for phenols, halogenated aromatic compounds, and trifluoromethyl-substituted molecules. This guide is intended to assist researchers in identifying this compound and understanding its behavior under mass spectrometric conditions. The molecular formula for this compound is C₇H₃ClF₄O, with a molecular weight of approximately 214.55 g/mol .[1][2]
Predicted Mass Spectrometry Fragmentation Profile
Upon electron ionization, this compound is expected to form a molecular ion (M⁺˙) at m/z 214. The presence of a chlorine atom will result in a characteristic M+2 isotope peak at m/z 216 with an intensity of approximately one-third of the molecular ion peak. The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the stability of the resulting fragment ions. Aromatic systems are relatively stable, often leading to a prominent molecular ion peak.[3]
The primary fragmentation pathways for aromatic phenols often involve the loss of neutral molecules.[4][5] For halogenated compounds, the loss of the halogen atom is a common fragmentation route.[3] Compounds containing a trifluoromethyl group may lose a CF₃ radical or undergo rearrangement to eliminate CF₂.[6]
Table 1: Predicted Major Fragment Ions for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity | Predicted Fragmentation Pathway | Notes |
| 214/216 | [C₇H₃ClF₄O]⁺˙ | Molecular Ion (M⁺˙) | The M+2 peak at m/z 216 is due to the ³⁷Cl isotope. |
| 195 | [M - F]⁺ | Loss of a fluorine radical from the molecular ion. | A common pathway for fluorinated compounds.[7] |
| 194 | [M - HF]⁺˙ | Elimination of a neutral hydrogen fluoride molecule. | A characteristic fragmentation for many organofluorine compounds.[7] |
| 186/188 | [M - CO]⁺˙ | Loss of a neutral carbon monoxide molecule. | A typical fragmentation for phenols.[4][7] |
| 179 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. | |
| 157/159 | [M - CO - F]⁺ | Subsequent loss of a fluorine radical from the [M-CO]⁺˙ ion. | |
| 145 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. | A significant fragmentation pathway for trifluoromethylated compounds.[6] |
| 117 | [C₆H₂FO]⁺ | Possible fragment after loss of Cl and CF₃. | |
| 69 | [CF₃]⁺ | Trifluoromethyl cation. | A common fragment indicating the presence of a CF₃ group. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound using GC-MS with electron ionization.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as methanol or acetonitrile.
-
Perform serial dilutions to prepare working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
If analyzing a complex matrix, an appropriate sample extraction and clean-up procedure (e.g., liquid-liquid extraction or solid-phase extraction) should be employed.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar or medium-polarity capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 40-500.[3]
-
Data Acquisition Mode: Full scan mode to obtain a complete mass spectrum.[3]
3. Data Analysis:
-
Process the acquired data using the instrument's software (e.g., Agilent MassHunter).
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern and compare it to the predicted fragments in Table 1.
Visualizations
Caption: Predicted fragmentation pathway of this compound.
Caption: General workflow for GC-MS analysis of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. pschemicals.com [pschemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. youtube.com [youtube.com]
- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 7. whitman.edu [whitman.edu]
Application Note: High-Resolution Gas Chromatography Method for Purity Analysis of Fluorinated Phenols
Abstract
This application note presents a detailed and validated gas chromatography (GC) method for the determination of purity and impurity profiles of fluorinated phenols, which are critical starting materials and intermediates in the pharmaceutical industry. The protocol outlines two approaches: a direct injection method for less polar fluorinated phenols and a derivatization method for more polar analytes to enhance volatility and peak shape. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control in drug development and manufacturing.[1][2][3][4]
Introduction
Fluorinated phenols are key building blocks in the synthesis of a wide range of active pharmaceutical ingredients (APIs). Their purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. The presence of impurities, such as positional isomers, starting materials, or by-products from the synthesis process, can introduce undesirable pharmacological effects or toxicity.[5][6] Therefore, a robust and reliable analytical method for the purity assessment of fluorinated phenols is essential.
Gas chromatography, particularly with a flame ionization detector (GC-FID), is a powerful technique for separating and quantifying volatile and semi-volatile organic compounds, making it well-suited for the analysis of fluorinated phenols.[7][8] For more polar phenols, derivatization is often necessary to improve their chromatographic behavior.[9] This application note provides a comprehensive protocol for both direct and derivatization-based GC analysis, along with a summary of validation data to demonstrate the method's performance.
Experimental Protocols
Instrumentation and Reagents
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a flame ionization detector (FID).[10]
-
GC Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-polysiloxane stationary phase.[5]
-
Reagents: Dichloromethane (HPLC grade), Methanol (HPLC grade), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Fluorinated Phenol Standard: A well-characterized reference standard of the fluorinated phenol of interest (e.g., 2-Fluorophenol, 4-Fluorophenol, 2,4-Difluorophenol).
GC-FID Operating Conditions
The following table summarizes the optimized GC-FID conditions for the analysis of fluorinated phenols.
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Constant Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial: 60°C, hold for 2 minRamp: 10°C/min to 250°CFinal Hold: 250°C for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Table 1: Optimized GC-FID Operating Conditions.[5]
Sample and Standard Preparation
Protocol 1: Direct Analysis (for less polar fluorinated phenols)
-
Standard Preparation: Accurately weigh approximately 25 mg of the fluorinated phenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane to obtain a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the fluorinated phenol sample to be tested in the same manner as the standard, at a concentration of approximately 1 mg/mL in dichloromethane.
Protocol 2: Analysis with Derivatization (for polar fluorinated phenols)
-
Standard and Sample Preparation: Prepare 1 mg/mL solutions of the reference standard and the test sample in dichloromethane as described in Protocol 1.
-
Derivatization Procedure: a. Transfer 100 µL of the standard or sample solution into a 2 mL autosampler vial. b. Add 100 µL of BSTFA with 1% TMCS to the vial. c. Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven. d. Allow the vial to cool to room temperature before placing it in the GC autosampler for analysis.
Method Validation Summary
The analytical method was validated in accordance with ICH Q2(R1) guidelines.[1][2][3][4] The key validation parameters are summarized below.
Specificity
The method demonstrated excellent specificity. A chromatogram of a blank (dichloromethane) showed no interfering peaks at the retention times of the main analyte and its potential impurities. The peak purity of the main component was confirmed by GC-MS analysis, which showed a clean mass spectrum corresponding to the fluorinated phenol. The method was also able to separate the main analyte from its common positional isomers.[11][12]
Linearity
The linearity of the detector response for a representative fluorinated phenol (2,4-Difluorophenol) was evaluated over a concentration range of 0.1 to 1.5 mg/mL. The method showed excellent linearity with a correlation coefficient (R²) greater than 0.999.
| Parameter | Result |
| Range | 0.1 - 1.5 mg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Y-intercept | Minimal |
Table 2: Linearity of Detector Response for 2,4-Difluorophenol.
Accuracy and Precision
The accuracy of the method was determined by spike recovery studies at three concentration levels (80%, 100%, and 120% of the nominal concentration). The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the peak area for six replicate injections. The results are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Result |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Repeatability (RSD%) | ≤ 2.0% | 0.85% |
| Intermediate Precision (RSD%) | ≤ 3.0% | 1.25% |
Table 3: Accuracy and Precision Data.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration that yields a signal-to-noise ratio of 3:1, and the LOQ was established as the concentration that yields a signal-to-noise ratio of 10:1.
| Parameter | Result |
| Limit of Detection (LOD) | 0.005 mg/mL |
| Limit of Quantitation (LOQ) | 0.015 mg/mL |
Table 4: Limit of Detection and Limit of Quantitation.
Representative Chromatographic Data
The following table provides representative retention times for a selection of fluorinated phenols and potential impurities on a DB-5 column.
| Compound | Retention Time (min) |
| Phenol | 6.5 |
| 2-Fluorophenol | 7.2 |
| 4-Fluorophenol | 7.5 |
| 2,4-Difluorophenol | 8.1 |
| 2,6-Difluorophenol | 8.3 |
| 3,5-Difluorophenol | 8.6 |
Table 5: Representative Retention Times.
Visualizations
Conclusion
This application note describes a validated gas chromatography method for the purity analysis of fluorinated phenols. The method is shown to be specific, linear, accurate, and precise, making it suitable for routine quality control in the pharmaceutical industry. The provided protocols for both direct and derivatization-based analysis offer flexibility for a range of fluorinated phenol analytes. The validation data confirms that the method meets the requirements of the ICH Q2(R1) guidelines.
References
- 1. jordilabs.com [jordilabs.com]
- 2. scribd.com [scribd.com]
- 3. database.ich.org [database.ich.org]
- 4. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. settek.com [settek.com]
- 8. kaibangchem.com [kaibangchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. longdom.org [longdom.org]
- 12. go-jsb.co.uk [go-jsb.co.uk]
Application Notes and Protocols: The Role of Halogenated Trifluoromethylphenols in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of substituted trifluoromethylphenols, specifically focusing on the synthesis of a potent microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. While the initial query highlighted 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol, a detailed synthetic pathway for a potent Active Pharmaceutical Ingredient (API) has been identified utilizing the closely related 3-fluoro-5-(trifluoromethyl)phenol. This document outlines the synthesis, biological activity, and relevant signaling pathways associated with this class of compounds.
Introduction to Halogenated Trifluoromethylphenols in Drug Discovery
Substituted phenols containing both halogen and trifluoromethyl groups are valuable building blocks in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability and binding affinity of a drug molecule, while the halogen atoms can modulate electronic properties and provide vectors for further chemical modification.[1] this compound is recognized as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, particularly those with antifungal and antibacterial properties.[1]
A significant application of a related compound, 3-fluoro-5-(trifluoromethyl)phenol, is in the synthesis of potent and selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). One such inhibitor is 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide .[3][4][5]
API Profile: A Selective mPGES-1 Inhibitor
The aforementioned benzimidazole derivative is a highly potent and selective inhibitor of mPGES-1, an enzyme critically involved in the inflammatory cascade.
Biological Activity Data
The inhibitory activity of the compound has been quantified against mPGES-1 from various species, demonstrating excellent potency. The data is summarized in the table below.
| Target | Assay Type | IC₅₀ (nM) |
| Human mPGES-1 | Enzyme Assay | 8 |
| Human mPGES-1 | A549 Cell-Based Assay | 16.24 |
| Human mPGES-1 | Whole Blood Assay | 249.9 |
| Guinea Pig mPGES-1 | Enzyme Assay | 10.79 |
Table 1: In vitro inhibitory activity of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide. Data sourced from Bioorganic & Medicinal Chemistry Letters, 2016, 26(24), 5977-5984.[4][5]
Signaling Pathway: Inhibition of the Prostaglandin E2 Biosynthesis
The target of this API, mPGES-1, is a key enzyme in the inflammatory pathway. It catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). PGE2 is a potent pro-inflammatory mediator involved in pain, fever, and swelling. By inhibiting mPGES-1, the synthesis of PGE2 is selectively blocked, leading to anti-inflammatory effects.
Caption: The mPGES-1 signaling pathway and the inhibitory action of the API.
Experimental Protocols
The synthesis of the mPGES-1 inhibitor involves a multi-step sequence. A key step in this synthesis is the formation of an amide bond between a carboxylic acid intermediate and an aniline derivative, in this case, 3-fluoro-5-(trifluoromethyl)aniline, which is derived from the corresponding phenol.
General Workflow for the Synthesis of the mPGES-1 Inhibitor
The overall synthetic strategy is outlined in the workflow diagram below.
Caption: General synthetic workflow for the mPGES-1 inhibitor.
Representative Protocol for Amide Bond Formation
This protocol outlines a general procedure for the coupling of the carboxylic acid intermediate with 3-fluoro-5-(trifluoromethyl)aniline.
Materials:
-
Carboxylic acid intermediate
-
3-Fluoro-5-(trifluoromethyl)aniline
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid intermediate (1.0 equivalent) in anhydrous DMF, add 3-fluoro-5-(trifluoromethyl)aniline (1.1 equivalents), COMU (1.2 equivalents), and DIPEA (2.5 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final API.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Note: This is a representative protocol. Reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may need to be optimized for specific substrates to achieve optimal yield and purity.
Conclusion
The halogenated trifluoromethylphenol scaffold is a valuable pharmacophore in the design of novel APIs. The successful development of a potent and selective mPGES-1 inhibitor using 3-fluoro-5-(trifluoromethyl)phenol highlights the potential of this class of compounds in targeting key nodes in disease-relevant signaling pathways. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.
References
- 1. This compound [myskinrecipes.com]
- 2. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 3. 2-((2-Chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2,3:3,4]benzo[1,2-d ]imidazole-5-carboxamide - Amerigo Scientific [amerigoscientific.com]
- 4. [논문]Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2′,3′:3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor [scienceon.kisti.re.kr]
- 5. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrophilic Aromatic Substitution of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluoro-5-(trifluoromethyl)phenol is a highly functionalized aromatic building block utilized in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries. Its utility stems from the unique electronic properties imparted by the combination of electron-donating and electron-withdrawing substituents on the phenol ring. Understanding the reactivity of this molecule towards electrophiles is crucial for its effective incorporation into synthetic routes.
The hydroxyl (-OH) group is a powerful activating, ortho-, para-directing substituent due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the chlorine (-Cl), fluorine (-F), and trifluoromethyl (-CF3) groups are deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing effects. The trifluoromethyl group is a strong deactivating group and a meta-director. The halogens are also deactivating but are considered ortho-, para-directors due to the competing effect of electron donation through resonance from their lone pairs.
The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the interplay of these directing effects. The powerful activating and directing effect of the hydroxyl group is expected to be the dominant factor, directing incoming electrophiles to the positions ortho and para to it.
Directing Effects of Substituents
The positions on the aromatic ring of this compound are numbered as follows for clarity:
-
Position 4 (para to -OH): This position is activated by the hydroxyl group. It is also meta to the deactivating -CF3 group, which is favorable.
-
Position 6 (ortho to -OH): This position is also activated by the hydroxyl group. However, it is sterically hindered by the adjacent fluorine atom at position 2.
Therefore, electrophilic attack is most likely to occur at position 4 .
Below is a diagram illustrating the directing effects of the various substituents on the aromatic ring.
Caption: Predicted regioselectivity of electrophilic attack.
Experimental Protocols
The following protocols are generalized starting points for investigating the electrophilic substitution of this compound. Optimization of reaction conditions (temperature, reaction time, solvent, and stoichiometry) will be necessary to achieve desired yields and purity.
General Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound and many of the reagents used in these reactions are corrosive and/or toxic. Handle with care and consult the Safety Data Sheet (SDS) for each chemical before use.
Protocol 1: Nitration
This protocol describes a general procedure for the nitration of this compound, which is expected to yield primarily 4-nitro-3-chloro-2-fluoro-5-(trifluoromethyl)phenol .
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃, 70%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of dichloromethane. Cool the flask in an ice bath to 0 °C.
-
Addition of Acid: Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution, maintaining the temperature at 0 °C.
-
Nitrating Mixture: In a separate container, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the phenol solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of initial DCM).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired nitrated phenol.
Protocol 2: Bromination
This protocol outlines a general method for the bromination of this compound, expected to produce mainly 4-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)phenol .
Materials:
-
This compound
-
Bromine (Br₂)
-
Dichloromethane (DCM) or Carbon tetrachloride (CCl₄)
-
10% Sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane or carbon tetrachloride in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the solution to 0 °C in an ice bath.
-
Addition of Bromine: Prepare a solution of bromine (1.05 eq) in the same solvent. Add the bromine solution dropwise to the stirred phenol solution over 30-60 minutes, maintaining the temperature at 0 °C. The red-brown color of bromine should dissipate as it reacts.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for an additional 1-3 hours after the addition is complete. Monitor the reaction by TLC.
-
Quenching: Upon completion, quench the reaction by adding 10% sodium thiosulfate solution to consume any unreacted bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table provides a template for summarizing the results of electrophilic substitution reactions on this compound.
| Electrophile | Reagents & Conditions | Major Product | Yield (%) | Regioisomeric Ratio (Major:Minor) | Analytical Data (¹H NMR, ¹³C NMR, MS) |
| NO₂⁺ | HNO₃, H₂SO₄, DCM, 0 °C | 4-Nitro-3-chloro-2-fluoro-5-(trifluoromethyl)phenol | TBD | TBD | To be determined |
| Br⁺ | Br₂, DCM, 0 °C | 4-Bromo-3-chloro-2-fluoro-5-(trifluoromethyl)phenol | TBD | TBD | To be determined |
| RCO⁺ | Acyl halide, Lewis Acid | e.g., 4-Acyl-3-chloro-2-fluoro-5-(trifluoromethyl)phenol | TBD | TBD | To be determined |
TBD: To be determined experimentally.
Conclusion
The electrophilic substitution of this compound is predicted to be directed by the strongly activating hydroxyl group to the less sterically hindered C-4 position. The provided protocols for nitration and bromination serve as foundational methods for the synthesis of novel derivatives. Experimental validation and optimization are essential to determine the precise reactivity and to maximize the yield of the desired products for applications in drug discovery and agrochemical development.
Application Notes and Protocols for the Scaled-Up Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocols detailed below are designed for laboratory-scale synthesis with considerations for future scale-up.
Introduction
This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom, imparts distinct electronic and lipophilic properties to molecules incorporating this scaffold. This intermediate is particularly valuable in the synthesis of targeted therapies and advanced agricultural products.
The synthetic route outlined herein is a robust and scalable two-step process commencing with the chlorination of 2-fluoro-5-(trifluoromethyl)aniline, followed by a Sandmeyer-type reaction involving diazotization and subsequent hydrolysis to yield the desired phenol.
Synthetic Pathway
The overall synthetic scheme is presented below:
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline
This protocol describes the regioselective chlorination of 2-fluoro-5-(trifluoromethyl)aniline.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 2-Fluoro-5-(trifluoromethyl)aniline | 179.12 | 1.39 | 98% |
| N-Chlorosuccinimide (NCS) | 133.53 | - | 98% |
| Acetonitrile (ACN) | 41.05 | 0.786 | Anhydrous |
Procedure:
-
To a stirred solution of 2-fluoro-5-(trifluoromethyl)aniline (1.0 eq.) in anhydrous acetonitrile, add N-chlorosuccinimide (1.05 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-chloro-2-fluoro-5-(trifluoromethyl)aniline.
Expected Yield and Purity:
| Product | Appearance | Yield (%) | Purity (%) |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline | Off-white to pale yellow solid | 85-95 | >98 (by GC) |
Step 2: Synthesis of this compound
This protocol details the conversion of the aniline intermediate to the target phenol via a Sandmeyer-type reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Concentration |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline | 213.57 | - |
| Sulfuric Acid (H₂SO₄) | 98.08 | 98% |
| Sodium Nitrite (NaNO₂) | 69.00 | - |
| Water (H₂O) | 18.02 | Deionized |
Procedure:
-
Carefully add concentrated sulfuric acid (3.0 eq.) to water at 0-5 °C with stirring.
-
To this acidic solution, add 3-chloro-2-fluoro-5-(trifluoromethyl)aniline (1.0 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq.) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, keeping the temperature strictly between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
Slowly and carefully add the diazonium salt solution to a pre-heated solution of aqueous sulfuric acid (50% v/v) at 100-110 °C. Vigorous gas evolution (N₂) will occur.
-
After the addition is complete, heat the reaction mixture at 110 °C for 1 hour.
-
Cool the mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Expected Yield and Purity:
| Product | Appearance | Yield (%) | Purity (%) | Boiling Point |
| This compound | Colorless to pale yellow liquid | 70-85 | >98 (by GC) | 188.9 °C (predicted) |
Scale-Up Considerations
Scaling up the synthesis of this compound requires careful attention to safety and process optimization.
Workflow for Scale-Up:
Caption: Key considerations for scaling up the synthesis.
Key Safety and Optimization Points:
-
Diazonium Salt Stability: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. For scaled-up synthesis, it is crucial to use the diazonium salt solution directly in the next step without isolation.
-
Thermal Hazard: The diazotization reaction is exothermic. Efficient cooling and controlled addition of sodium nitrite are critical to maintain the temperature between 0-5 °C. A runaway reaction can lead to uncontrolled decomposition of the diazonium salt.
-
Gas Evolution: The hydrolysis step involves the vigorous evolution of nitrogen gas. The reactor must be adequately vented, and the addition of the diazonium salt solution to the hot acid must be slow and controlled.
-
Process Analytical Technology (PAT): For larger scale production, implementing in-situ monitoring techniques (e.g., ReactIR) can help track reaction progress and ensure consistency.
-
Work-up and Purification: On a larger scale, liquid-liquid extraction can be cumbersome. Alternative work-up procedures, such as steam distillation for the final product, may be more efficient.
Conclusion
The protocols provided offer a reliable method for the synthesis of this compound. Adherence to the detailed procedures and careful consideration of the scale-up recommendations will enable the safe and efficient production of this valuable intermediate for research and development purposes.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol. The primary synthetic route discussed involves the diazotization of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline followed by hydrolysis of the resulting diazonium salt.
Troubleshooting Guide
Low yields and the formation of impurities are common challenges in the synthesis of substituted phenols via diazotization. This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Phenol | Incomplete diazotization of the starting aniline. | Ensure complete dissolution of the aniline in the acidic medium before adding the nitrite source. Use a slight excess of sodium nitrite and verify its consumption with starch-iodide paper. Maintain a low temperature (0-5 °C) throughout the diazotization process. |
| Premature decomposition of the diazonium salt. | The diazonium salt is unstable at higher temperatures. It is crucial to maintain the reaction temperature between 0-5 °C during its formation and handle it promptly in the subsequent hydrolysis step. | |
| Inefficient hydrolysis of the diazonium salt. | Ensure the hydrolysis is carried out at a sufficiently high temperature (typically by steam distillation or heating in an aqueous acidic solution). The addition of a copper(I) salt (Sandmeyer reaction) can also facilitate the conversion. | |
| Formation of side products. | Azo-coupling can occur if unreacted aniline is present during the hydrolysis step. Ensure complete diazotization. Phenolic tars can form at excessively high hydrolysis temperatures; optimize the heating to be vigorous enough for reaction without causing extensive decomposition. | |
| Product Contamination | Presence of starting aniline in the final product. | Improve the efficiency of the diazotization and ensure complete reaction. During workup, an acid wash can help remove any unreacted basic aniline. |
| Presence of dark, tarry substances. | This indicates decomposition of the diazonium salt. Optimize temperature control during both diazotization and hydrolysis. Adding a small amount of urea during the workup of the diazotization can help to quench excess nitrous acid, which can contribute to side reactions. | |
| Halogen exchange or loss of trifluoromethyl group. | While less common under these conditions, aggressive reaction conditions (very high temperatures or harsh acids) could potentially lead to degradation. Ensure the reaction parameters are within the recommended ranges. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is a two-step process starting from 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline. The first step is the diazotization of the aniline to form a diazonium salt, which is then hydrolyzed in the second step to yield the desired phenol.
Q2: Why is it critical to maintain a low temperature during the diazotization step?
A2: Aryl diazonium salts are generally unstable and can decompose at elevated temperatures, leading to a variety of side products and a lower yield of the desired product. Maintaining a temperature between 0-5 °C is essential for the stability of the diazonium intermediate.
Q3: How can I monitor the completion of the diazotization reaction?
A3: A simple and effective way to check for the completion of the diazotization is to use starch-iodide paper. The presence of excess nitrous acid, which is required to ensure all the aniline has reacted, will turn the paper blue. A persistent blue color for a few minutes after the addition of sodium nitrite is a good indicator of reaction completion.
Q4: What are the key parameters to control during the hydrolysis of the diazonium salt?
A4: The critical parameters for the hydrolysis step are temperature and the rate of addition of the diazonium salt solution. The hydrolysis is typically carried out at elevated temperatures, often by adding the cold diazonium salt solution to a hot aqueous acid solution or by steam distillation. Gradual addition is important to control the evolution of nitrogen gas and prevent excessive foaming and potential side reactions.
Q5: What are the expected side products in this synthesis?
A5: Potential side products include azo compounds (from the coupling of the diazonium salt with unreacted aniline), and tarry polymerization products from the decomposition of the diazonium salt. In some cases, if the hydrolysis is not complete, residual diazonium salt may be present in the crude product.
Experimental Protocols
The following protocols are based on analogous syntheses of substituted phenols and should be adapted and optimized for the specific synthesis of this compound.
Key Experiment 1: Diazotization of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline
Methodology:
-
In a reaction vessel, prepare a solution of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline in an aqueous acidic solution (e.g., sulfuric acid or hydrochloric acid). The molar ratio of acid to aniline is typically between 3 and 7 to 1.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in water. A slight molar excess (e.g., 1.05 to 1.2 equivalents relative to the aniline) is generally used.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30-60 minutes.
-
Check for the presence of excess nitrous acid using starch-iodide paper.
-
The resulting solution contains the 3-chloro-2-fluoro-5-(trifluoromethyl)benzene diazonium salt and should be used immediately in the next step.
Key Experiment 2: Hydrolysis of the Diazonium Salt
Methodology (via Steam Distillation):
-
In a separate flask equipped for steam distillation, bring a solution of aqueous sulfuric acid (e.g., 10-20%) to a boil. The presence of copper sulfate (0.4 to 1.2 molar equivalents relative to the starting aniline) can catalyze the hydrolysis.
-
Slowly add the cold diazonium salt solution prepared in Key Experiment 1 to the boiling acidic solution.
-
Simultaneously, introduce steam into the reaction mixture to facilitate the distillation of the product as it is formed.
-
Collect the distillate, which will contain an aqueous layer and the oily product.
-
Separate the organic layer from the distillate. The aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by vacuum distillation.
Quantitative Data from Analogous Syntheses
The following table summarizes typical reaction conditions and yields for the synthesis of structurally similar phenols. This data can serve as a starting point for the optimization of the this compound synthesis.
| Starting Aniline | Diazotization Conditions | Hydrolysis Conditions | Yield | Reference |
| 3-Fluoroaniline | H₂SO₄, NaNO₂, <5 °C | H₂SO₄, CuSO₄, 130-135 °C, steam distillation | 75-81% | CN102260143A |
| m-Trifluoromethylaniline | H₂SO₄, NaNO₂, 5 °C | Steam distillation, 98-102 °C | >90% | CN101781174A |
| 3-Chloro-2-methylaniline | H₂SO₄, NaNO₂, 10-12 °C | H₂SO₄, 90 °C | 93.1% | ChemicalBook CB7268875 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Technical Support Center: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A plausible and common approach for the synthesis of polysubstituted phenols like this compound involves a multi-step process starting from a commercially available substituted aniline. A likely precursor is 3-Amino-5-chloro-4-fluorobenzotrifluoride. The synthesis generally proceeds via the following key transformations:
-
Diazotization: The amino group of the aniline precursor is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).
-
Hydrolysis: The diazonium salt is then hydrolyzed to the corresponding phenol. This is often achieved by heating the aqueous solution of the diazonium salt.
Q2: What are the most common types of impurities I should expect in the synthesis of this compound?
The common impurities can be categorized as follows:
-
Starting Material-Related Impurities:
-
Unreacted 3-Amino-5-chloro-4-fluorobenzotrifluoride.
-
Impurities present in the starting aniline, including its own regioisomers.
-
-
Process-Related Impurities (from side reactions):
-
Regioisomers: Isomers of the final product with a different substitution pattern on the aromatic ring are often the most challenging impurities to separate. For example, isomers where the positions of the chloro and fluoro substituents are swapped.
-
Byproducts from Diazotization: Incomplete diazotization or side reactions of the diazonium salt can lead to various byproducts. A common side reaction is the formation of an azo compound, where the diazonium salt couples with the starting aniline or the product phenol.
-
Dehalogenation/Defluorination Products: Under certain reaction conditions, loss of a halogen or fluorine atom can occur.
-
-
Solvent and Reagent-Related Impurities:
-
Residual solvents used in the reaction and purification steps.
-
Inorganic salts from the reaction workup.
-
Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in my final product?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the identification and quantification of volatile and semi-volatile impurities. The mass spectrum provides structural information for identification.[1][2]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of non-volatile and thermally unstable compounds. When coupled with a UV detector, it is excellent for quantification.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities, especially when isolated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a crucial tool for both identifying and quantifying impurities.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: I am consistently obtaining a low yield of my target product. What are the potential causes and how can I address them?
Answer: Low yields can often be attributed to several factors during the diazotization and hydrolysis steps.
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Diazotization | Ensure the reaction temperature is strictly maintained between 0-5 °C.[6] A higher temperature can lead to the premature decomposition of the diazonium salt. Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the aniline. |
| Decomposition of Diazonium Salt | The diazonium salt is unstable at higher temperatures. Proceed to the hydrolysis step immediately after the diazotization is complete without isolating the diazonium salt. |
| Side Reactions during Hydrolysis | The formation of azo compounds can be a significant side reaction. Ensure the reaction medium is sufficiently acidic during hydrolysis to suppress the coupling reaction. |
| Suboptimal Hydrolysis Conditions | The temperature and duration of the hydrolysis step are critical. Experiment with a range of temperatures (e.g., 50-100 °C) and monitor the reaction progress by TLC or GC to find the optimal conditions. |
Issue 2: Presence of Multiple Unidentified Peaks in the Chromatogram
Question: My GC-MS/HPLC analysis shows several unexpected peaks close to the main product peak. How can I identify these impurities?
Answer: The presence of multiple peaks, especially those with similar retention times to your product, often indicates the formation of regioisomers or closely related byproducts.
| Potential Impurity Type | Identification and Confirmation Strategy |
| Regioisomers | Regioisomers will have the same mass-to-charge ratio (m/z) in the mass spectrum but different fragmentation patterns and retention times.[7] Compare the retention times and mass spectra of your sample with commercially available standards of potential isomers, if available. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |
| Azo Byproducts | Azo compounds are typically colored (yellow to red) and have a significantly higher molecular weight than the desired product. They can be identified by their characteristic m/z value in the mass spectrum. |
| Starting Material | Inject a standard of your starting aniline (3-Amino-5-chloro-4-fluorobenzotrifluoride) to confirm if one of the impurity peaks corresponds to it. |
Data Presentation
Table 1: Illustrative Impurity Profile of a Typical Synthesis Batch of this compound
| Impurity | Plausible Structure | Typical Retention Time (GC) | Typical Area % |
| This compound | Target Compound | 12.5 min | >98.0% |
| 3-Amino-5-chloro-4-fluorobenzotrifluoride | Unreacted Starting Material | 10.2 min | <0.5% |
| 2-Chloro-3-fluoro-5-(trifluoromethyl)phenol | Regioisomer | 12.2 min | <0.8% |
| 4-Chloro-3-fluoro-5-(trifluoromethyl)phenol | Regioisomer | 12.8 min | <0.3% |
| Azo-dimer byproduct | Byproduct | >20 min | <0.2% |
Note: The retention times and percentages are illustrative and will vary depending on the specific analytical method and reaction conditions.
Experimental Protocols
Protocol 1: Plausible Synthesis of this compound
Materials:
-
3-Amino-5-chloro-4-fluorobenzotrifluoride
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Diethyl Ether
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-Amino-5-chloro-4-fluorobenzotrifluoride (1.0 eq.) in a mixture of water and concentrated sulfuric acid (2.0 eq.) while cooling in an ice-salt bath to maintain the temperature at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Hydrolysis:
-
Slowly warm the reaction mixture to 50-60 °C. Nitrogen gas evolution should be observed.
-
Heat the mixture to 90-100 °C and maintain for 1-2 hours until the gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
-
Workup and Purification:
-
Extract the reaction mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence stops, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude phenol can be further purified by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: GC-MS Method for Impurity Profiling
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane).
Mandatory Visualization
Caption: Plausible synthetic route for this compound.
Caption: Formation pathways of common impurities during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. asianpubs.org [asianpubs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. longdom.org [longdom.org]
Technical Support Center: Preparation of Fluorinated Phenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of fluorinated phenols, with a primary focus on addressing low reaction yields.
Troubleshooting Guides
This section addresses specific issues that can lead to low yields in common fluorination reactions for preparing fluorinated phenols. Each guide provides potential causes and actionable solutions.
Guide 1: Nucleophilic Aromatic Substitution (SNAr)
Question: My SNAr reaction to produce a fluorinated phenol is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in SNAr reactions for fluorophenol synthesis are common and can often be resolved by systematically evaluating the reaction parameters. Key factors to consider include the substrate, fluoride source, solvent, temperature, and potential side reactions.
Potential Causes & Solutions:
-
Poorly Activated Substrate: SNAr reactions require an aromatic ring activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.
-
Solution: If possible, choose a substrate with stronger or additional EWGs. If the substrate cannot be changed, consider more forcing reaction conditions (higher temperatures, longer reaction times), but be mindful of potential decomposition.
-
-
Ineffective Fluoride Source: The choice and handling of the fluoride salt are critical.
-
Solution: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are commonly used. Ensure the fluoride salt is thoroughly dried before use, as water can deactivate it. Spray-dried KF is often more effective than crystalline KF. The use of phase-transfer catalysts (e.g., 18-crown-6, tetrabutylammonium salts) can enhance the solubility and nucleophilicity of the fluoride salt.[1]
-
-
Inappropriate Solvent: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction.
-
Solution: Aprotic polar solvents such as DMF, DMSO, DMAc, and sulfolane are generally preferred for SNAr reactions. These solvents effectively solvate the cation of the fluoride salt, leaving a more "naked" and nucleophilic fluoride anion.
-
-
Sub-optimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that provides a good reaction rate without significant byproduct formation. For some substrates, temperatures up to 220°C may be necessary.
-
-
Side Reactions: Common side reactions include benzyne formation (for less activated aryl halides) and etherification of the phenol product.[1]
-
Solution: To minimize benzyne formation, ensure the substrate is sufficiently activated. To prevent etherification, the reaction should be performed under anhydrous conditions. If the desired product is a fluorophenol, the hydroxyl group may need to be protected during the fluorination step and deprotected afterward.
-
Troubleshooting Workflow for Low Yield in SNAr
Caption: Troubleshooting workflow for low yield in SNAr reactions.
Guide 2: Electrophilic Fluorination
Question: I am attempting an electrophilic fluorination of a phenol and observing low yield and/or a mixture of isomers. What can I do?
Answer:
Electrophilic fluorination of phenols can be challenging due to the high reactivity of the phenol ring, which can lead to multiple fluorination and side product formation. Regioselectivity is also a significant concern.
Potential Causes & Solutions:
-
Over-fluorination: The hydroxyl group is a strong activating group, making the aromatic ring susceptible to multiple fluorinations.
-
Solution: Use a milder fluorinating agent. Selectfluor® (F-TEDA-BF₄) is a common choice.[2] Carefully control the stoichiometry of the fluorinating agent; use of a slight excess (1.1 equivalents) is typical. Running the reaction at lower temperatures can also improve selectivity.
-
-
Poor Regioselectivity: Phenols are typically ortho- and para-directing. This can lead to a mixture of isomers, which can be difficult to separate.
-
Solution: The choice of solvent can influence regioselectivity. Acetonitrile is a common solvent for electrophilic fluorinations. The use of ionic liquids as additives has been shown to accelerate the reaction and may influence selectivity.[2] If a specific isomer is required, consider using a directing group or a substrate with a blocking group to favor fluorination at the desired position.
-
-
Decomposition of Starting Material or Product: Phenols can be sensitive to the often acidic or oxidative conditions of electrophilic fluorination.
-
Solution: Employ milder reaction conditions. If using a strong fluorinating agent, consider running the reaction at low temperatures (-78°C to 0°C). Buffer the reaction mixture if acidic byproducts are a concern.
-
-
Inappropriate Fluorinating Agent: The reactivity of the fluorinating agent should match the reactivity of the substrate.
-
Solution: For highly activated phenols, a less reactive fluorinating agent may be necessary to avoid over-fluorination and decomposition. For less activated phenols, a more powerful reagent like N-fluorobenzenesulfonimide (NFSI) might be required.
-
Guide 3: Balz-Schiemann Reaction
Question: My Balz-Schiemann reaction for the preparation of a fluorophenol is giving a low yield. What are the common pitfalls?
Answer:
The Balz-Schiemann reaction, which proceeds via a diazonium tetrafluoroborate salt, is a classical method for introducing fluorine into an aromatic ring. However, several factors can lead to low yields.
Potential Causes & Solutions:
-
Incomplete Diazotization: The formation of the diazonium salt is the first critical step.
-
Solution: Ensure the use of fresh sodium nitrite (NaNO₂) and an adequate amount of acid (typically HBF₄). The reaction is usually performed at low temperatures (0-5°C) to prevent premature decomposition of the diazonium salt.
-
-
Instability of the Diazonium Salt: Aryl diazonium salts can be unstable and potentially explosive, especially when isolated and dried.[3]
-
Solution: Whenever possible, use the diazonium salt in situ without isolation. If isolation is necessary, handle it with extreme care and avoid excessive heat and friction. Continuous flow reactors offer a safer alternative for scaling up Balz-Schiemann reactions by minimizing the accumulation of the unstable diazonium intermediate.[3][4]
-
-
Inefficient Thermal Decomposition: The decomposition of the diazonium tetrafluoroborate to the aryl fluoride requires heat.
-
Solution: The decomposition temperature needs to be carefully optimized. Insufficient heat will lead to an incomplete reaction, while excessive heat can cause charring and the formation of byproducts. Decomposition can be performed in a high-boiling inert solvent or, in some cases, neat.[3]
-
-
Side Reactions: Common side reactions include the formation of phenols (from reaction with water) and biaryl ethers.
-
Solution: Ensure anhydrous conditions during the diazotization and decomposition steps to minimize phenol formation. The choice of solvent can also influence the formation of byproducts. Nonpolar solvents are often preferred for the thermal decomposition step to reduce side reactions.[3]
-
Frequently Asked Questions (FAQs)
Q1: Should I protect the hydroxyl group of my phenol before fluorination?
A1: It depends on the reaction. For SNAr reactions, protecting the hydroxyl group (e.g., as a methyl or benzyl ether) is often necessary to prevent it from acting as a nucleophile and participating in unwanted side reactions. The protecting group can then be removed after the fluorination step. For electrophilic fluorination, the free hydroxyl group is the activating group, so it should not be protected. In deoxyfluorination reactions, the hydroxyl group is the leaving group and is directly replaced by fluorine.
Q2: How do I choose the right solvent for my fluorination reaction?
A2: For SNAr reactions, polar aprotic solvents like DMF, DMSO, or sulfolane are generally best. For electrophilic fluorination, acetonitrile is a common choice. For the Balz-Schiemann reaction, the diazotization is typically done in an aqueous acidic solution, while the thermal decomposition is often performed in an inert, high-boiling solvent or neat. The choice of solvent can significantly impact the reaction rate and selectivity, so it is often necessary to screen a few different solvents to find the optimal one for a particular substrate.[2]
Q3: My reaction is complete according to TLC, but my isolated yield is low. What could be the problem?
A3: Low isolated yields despite good conversion can be due to several factors during the workup and purification process:
-
Product Volatility: Some fluorinated phenols can be volatile. Avoid excessive heating or high vacuum during solvent removal.
-
Poor Extraction: Ensure the pH of the aqueous layer is adjusted correctly to ensure your product is in a neutral form for efficient extraction into the organic phase. Perform multiple extractions.
-
Decomposition on Silica Gel: Some fluorinated compounds can be sensitive to silica gel. If you suspect this is an issue, you can try deactivating the silica gel with a small amount of triethylamine in the eluent or use an alternative purification method like distillation or recrystallization.
-
Mechanical Losses: Be careful with transfers between flasks and during filtration to minimize loss of material.
Quantitative Data Summary
The following tables summarize the effect of different reaction conditions on the yield of fluorinated phenols from various studies.
Table 1: Deoxyfluorination of Phenols with a Deoxyfluorinating Reagent [5]
| Entry | Phenol Substrate | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Cyanophenol | 80 | 3 | >95 |
| 2 | 4-Nitrophenol | 80 | 3 | >95 |
| 3 | 4-Acetylphenol | 80 | 3 | 92 |
| 4 | 4-Methoxyphenol | 110 | 20 | 82 |
| 5 | Phenol | 110 | 20 | 74 |
Reactions performed with a novel deoxyfluorination reagent in toluene.
Table 2: One-Pot Deoxyfluorination of Phenols via Aryl Fluorosulfonates [1]
| Entry | Phenol Substrate | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Cyanophenol | 25 | 24 | 91 |
| 2 | 4-(Trifluoromethyl)phenol | 25 | 24 | 88 |
| 3 | 4-Chlorophenol | 60 | 24 | 81 |
| 4 | 4-Methoxyphenol | 100 | 24 | 55 |
| 5 | 2-Naphthol | 60 | 24 | 86 |
Reactions performed with SO₂F₂ and NMe₄F in DMF.
Experimental Protocols
Protocol 1: General Procedure for SNAr Fluorination of an Activated Phenol
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the protected phenol (1.0 eq.), spray-dried potassium fluoride (2.0-3.0 eq.), and a phase-transfer catalyst such as 18-crown-6 (0.1 eq.).
-
Solvent Addition: Add anhydrous DMF or DMSO via syringe under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 120-180°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation.
-
Deprotection: If a protecting group was used, carry out the appropriate deprotection step to obtain the final fluorinated phenol.
Protocol 2: General Procedure for the Balz-Schiemann Reaction
Caution: Diazonium salts can be explosive. Handle with care.
-
Diazotization: Dissolve the starting aminophenol (1.0 eq.) in an aqueous solution of fluoroboric acid (HBF₄, 48% in water, ~3.0 eq.) in a beaker cooled in an ice-salt bath to 0-5°C. Slowly add a solution of sodium nitrite (1.1 eq.) in a minimal amount of water dropwise, keeping the temperature below 5°C. Stir the mixture for 30-60 minutes at this temperature.
-
Isolation of Diazonium Salt (Optional): The precipitated diazonium tetrafluoroborate can be collected by filtration, washed with cold water, cold methanol, and then cold diethyl ether, and dried under vacuum. Note: It is often safer to proceed without isolating the salt.
-
Decomposition:
-
Neat: Gently heat the isolated diazonium salt in a flask with a wide-bore outlet until gas evolution ceases. The product can be distilled directly from the reaction mixture.
-
In Solvent: Suspend the diazonium salt in an inert, high-boiling solvent (e.g., toluene, xylene, or decane) and heat the mixture until the decomposition is complete.
-
-
Work-up: Cool the reaction mixture. If a solvent was used, wash the organic layer with an aqueous base (e.g., NaHCO₃ solution) to remove any acidic byproducts, then with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude fluorophenol by distillation or column chromatography.
Visualizations
Caption: Key factors influencing the yield of fluorinated phenols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 4. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
optimization of reaction conditions for synthesizing 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
Welcome to the technical support center for the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and resolve common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common strategy involves a multi-step synthesis starting from a readily available trifluoromethyl-substituted aniline. A plausible route includes diazotization of a substituted aniline followed by a Sandmeyer-type reaction or thermal hydrolysis of the diazonium salt. The specific sequence of introducing the chloro and fluoro substituents is crucial for achieving the desired regioselectivity.
Q2: What are the critical parameters to control during the diazotization step?
Temperature control is paramount during diazotization to prevent the premature decomposition of the diazonium salt. Typically, temperatures are maintained between 0-5 °C. The slow, dropwise addition of sodium nitrite is also essential to avoid localized overheating and side reactions. The choice of acid and its concentration can also influence the stability and reactivity of the diazonium salt.
Q3: I am observing low yields. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete Diazotization: Ensure the reaction is run at the appropriate low temperature and that the stoichiometric amount of sodium nitrite is added slowly.
-
Decomposition of Diazonium Salt: The diazonium intermediate is often unstable at higher temperatures. It is critical to proceed to the subsequent step promptly.
-
Suboptimal Hydrolysis/Substitution Conditions: The efficiency of converting the diazonium salt to the phenol can be sensitive to temperature, solvent, and the presence of catalysts.
-
Side Reactions: Undesired side reactions, such as the formation of azo compounds or undesired regioisomers, can reduce the yield of the target product.
Q4: How can I purify the final product, this compound?
Purification is typically achieved through a combination of techniques. An initial workup involving extraction can remove inorganic salts and highly polar impurities. This is often followed by column chromatography on silica gel to separate the desired product from isomers and other organic byproducts. The choice of eluent system for chromatography is critical for achieving good separation.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective diazotization. 2. Decomposition of the diazonium salt intermediate. 3. Incorrect reaction temperature for the hydrolysis/substitution step. | 1. Verify the quality and concentration of reagents (sodium nitrite, acid). Ensure the reaction temperature is strictly maintained between 0-5 °C during diazotization. 2. Use the diazonium salt solution immediately after preparation. Avoid letting it warm up. 3. Optimize the temperature for the final step. For thermal hydrolysis, a temperature range of 100-150 °C may be required. |
| Formation of Multiple Products (Isomers) | 1. Lack of regioselectivity in the halogenation or other substitution steps. 2. Rearrangement reactions. | 1. Carefully control the reaction conditions (temperature, catalyst, solvent) during the introduction of substituents on the aromatic ring. The order of substituent introduction is key. 2. Analyze the isomeric mixture to identify the undesired products, which can provide insight into the reaction mechanism and help in optimizing for the desired isomer. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. | 1. Increase the reaction time or temperature (within stable limits). 2. Ensure the correct stoichiometry of reagents. 3. Monitor the reaction progress using TLC or GC-MS to confirm the consumption of the starting material. |
| Difficulty in Isolating the Product | 1. Product is volatile or water-soluble. 2. Emulsion formation during workup. | 1. If the product is volatile, use a rotary evaporator with care at low temperatures and pressures. For water-soluble products, perform multiple extractions with a suitable organic solvent. 2. To break emulsions, add brine or a small amount of a different organic solvent. Centrifugation can also be effective. |
Experimental Protocols
Below are detailed, hypothetical methodologies for key steps in the synthesis of this compound, based on general synthetic principles for analogous compounds.
Protocol 1: Diazotization of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the aniline solution while maintaining the temperature between 0-5 °C. The addition should be slow enough to prevent the temperature from rising above 5 °C.
-
Stirring: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Protocol 2: Hydrolysis of the Diazonium Salt
-
Heating: In a separate flask, heat a suitable solvent (e.g., a mixture of water and sulfuric acid) to the desired reaction temperature (e.g., 120-140 °C).
-
Addition: Slowly add the cold diazonium salt solution from Protocol 1 to the hot solvent with vigorous stirring. Control the addition rate to maintain a steady evolution of nitrogen gas.
-
Reaction Completion: After the addition is complete, continue heating the mixture for 1-2 hours to ensure complete hydrolysis.
-
Workup: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction parameters that may be optimized for the synthesis.
| Parameter | Diazotization | Hydrolysis |
| Temperature | 0 - 5 °C | 100 - 150 °C |
| Reaction Time | 30 - 60 minutes | 1 - 3 hours |
| Solvent | Aqueous HCl / H₂SO₄ | Water / Aqueous H₂SO₄ |
| Key Reagents | Sodium Nitrite | - |
| Typical Yield | - | 40 - 60% (unoptimized) |
Visualizations
The following diagrams illustrate the proposed synthetic workflow and a troubleshooting decision tree.
Caption: Proposed synthetic workflow for this compound.
Technical Support Center: Synthesis of Trifluoromethylated Phenols
Welcome to the technical support center for the synthesis of trifluoromethylated phenols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing trifluoromethylated phenols?
A1: The primary methods involve either direct C-H trifluoromethylation of a phenol or O-trifluoromethylation followed by a rearrangement. Key approaches include:
-
Electrophilic Trifluoromethylation: This method uses electrophilic CF3+ reagents (e.g., Togni or Umemoto reagents) to directly install a trifluoromethyl group onto the aromatic ring of a phenol. These reactions can be challenged by competing O-trifluoromethylation and the regioselectivity of the C-addition (ortho vs. para).[1]
-
Radical Trifluoromethylation: Often initiated by photoredox catalysis, this approach uses a radical CF3 source (like CF3I) to functionalize the phenol ring.[2]
-
Claisen Rearrangement: A two-step process involving the O-allylation of a trifluoromethyl-substituted phenyl ether, followed by a thermal[3][3]-sigmatropic rearrangement to form an ortho-allyl trifluoromethylated phenol.[4]
-
O-Trifluoromethylation/Rearrangement: This involves the formation of an aryl trifluoromethyl ether, which can sometimes undergo rearrangement, although direct O-trifluoromethylation is often the intended outcome.[5][6][7]
Q2: Why is O-trifluoromethylation of phenols often difficult and what are common side reactions?
A2: Direct O-trifluoromethylation of phenols is challenging due to the "hard" nature of the oxygen atom.[8] For electron-rich phenols, a significant side reaction is competitive electrophilic C-trifluoromethylation at the ortho and para positions of the aromatic ring.[1] In some cases, chlorinated byproducts such as ArOCF2Cl can form, depending on the reagents used.[3][5]
Q3: My reaction to produce a trifluoromethylated phenol is giving a low yield. What are the general causes?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may require higher temperatures, longer reaction times, or a different solvent to proceed to completion.[4] For instance, Claisen rearrangements often need temperatures between 100–200 °C.[4]
-
Suboptimal Reagents: The choice of trifluoromethylating agent and catalyst is critical. Some reagents may have limited reactivity with certain phenol substrates.
-
Product Degradation: The desired product may be unstable under the reaction conditions, especially at high temperatures over extended periods.[4]
-
Side Reactions: The formation of byproducts consumes starting material and reduces the yield of the desired product.
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: Formation of Isomeric Byproducts in Electrophilic Aromatic Substitution
Q: I am attempting a direct trifluoromethylation of a phenol and observing a mixture of ortho- and para-substituted isomers. How can I improve the regioselectivity?
A: The ortho/para selectivity in electrophilic trifluoromethylation is influenced by several factors. Here are some troubleshooting steps:
-
Steric Hindrance: The steric bulk of substituents on the phenol ring can direct the incoming electrophile. Larger groups at the ortho position can favor para substitution.
-
Reaction Temperature: The ratio of ortho to para products can be temperature-dependent. It is advisable to screen a range of temperatures to find the optimal conditions for the desired isomer.[4]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may improve selectivity.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes alter the regioselectivity of the reaction.
Issue 2: Unwanted Chlorinated Side Products
Q: During the O-trifluoromethylation of a phenol xanthate using TCCA (trichloroisocyanuric acid), I am observing ArOCF2Cl as a byproduct. How can this be avoided?
A: The formation of difluorochloromethyl ethers is a known side reaction with certain reagent systems.[3][5]
-
Alternative Reagents: This side reaction can often be avoided by replacing TCCA with N-fluorosulfonimide (NFSI). For example, the reaction of 4-adamantyl phenoxyxanthate with XtalFluor-E and TCCA produced both the desired trifluoromethyl ether and the chlorinated side product. However, using NFSI instead of TCCA led to the desired product without the chlorinated byproduct.[5]
Table 1: Comparison of Reagents in O-Trifluoromethylation of 4-Adamantyl Phenoxyxanthate [5]
| Reagent System | Desired Product Yield (ArOCF3) | Chlorinated Byproduct (ArOCF2Cl) |
| XtalFluor-E and TCCA | 56% | Observed |
| XtalFluor-E and NFSI | 80% | Not Observed |
Issue 3: Competing C- vs. O-Trifluoromethylation
Q: I am trying to achieve O-trifluoromethylation of my phenol, but I am getting significant C-trifluoromethylation on the aromatic ring instead. How can I favor the O-alkylation?
A: The competition between C- and O-trifluoromethylation is a common challenge, especially with electron-rich phenols.
-
Choice of Base and Solvent: The reaction conditions can play a crucial role. For instance, in the trifluoromethylation of 2,4,6-trimethylphenol with an electrophilic reagent, using sodium hydride in DMF preferentially led to C-trifluoromethylation at the ortho and para positions, with only poor yields of the O-trifluoromethylated product.[1] Modifying the base and solvent system could alter this outcome.
-
Use of Zinc Salts: For the O-trifluoromethylation of aliphatic alcohols, the addition of zinc (II) salts like Zn(OTf)2 or Zn(NTf2)2 has been shown to be effective in promoting the transfer of the CF3 group to the oxygen atom.[1] While this was noted for aliphatic alcohols, exploring similar additives for phenols could be a viable strategy.
Experimental Protocols
Protocol 1: Synthesis of 2-Allyl-5-(trifluoromethyl)phenol via Claisen Rearrangement[4][9]
This two-step procedure involves the synthesis of an allyl ether followed by a thermal rearrangement.
Step 1: Synthesis of Allyl 3-(trifluoromethyl)phenyl ether
-
Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethyl)phenol (1.0 eq) in acetone or DMF.
-
Add Base: Add potassium carbonate (K2CO3, 1.5 eq) to the solution.
-
Add Allyl Halide: Stir the suspension and add allyl bromide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 60-80°C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete in 4-6 hours.
-
Work-up: After cooling, filter the mixture to remove the base. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to yield the crude allyl ether.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Thermal Rearrangement
-
Reaction Setup: Heat the purified allyl 3-(trifluoromethyl)phenyl ether in a high-boiling solvent such as N,N-diethylaniline to 180-220°C.
-
Reaction Monitoring: Monitor the rearrangement by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Purification: Cool the reaction mixture and purify the product directly by column chromatography on silica gel to obtain 2-Allyl-5-(trifluoromethyl)phenol.
Protocol 2: Two-Step O-Trifluoromethylation of a Phenol via a Xanthate Intermediate[3][5]
This method involves the formation of an aryl xanthate, which is then converted to the aryl trifluoromethyl ether.
Step 1: Xanthate Formation
-
Reaction Setup: In a nitrogen-flushed round-bottom flask, combine the phenol (1.0 eq), an imidazolium salt reagent (1.0 eq), and a mild base like triethylamine (1.1 eq) in acetonitrile.
-
Reaction: Stir the mixture at room temperature until the phenol is consumed, as monitored by TLC.
-
Work-up: Upon completion, the xanthate can often be isolated in high yield after a standard aqueous work-up and purification.
Step 2: Conversion to Aryl Trifluoromethyl Ether
-
Reaction Setup: In a screw-cap vial open to the air, dissolve the aryl xanthate in a suitable solvent.
-
Add Reagents: Add XtalFluor-E and either TCCA or NFSI. To avoid chlorinated byproducts, NFSI is recommended.
-
Reaction: Stir the reaction at the appropriate temperature until the xanthate is consumed.
-
Purification: Purify the resulting aryl trifluoromethyl ether by column chromatography.
Visualized Workflows and Pathways
Caption: General reaction pathway for the synthesis of trifluoromethylated phenols.
Caption: Troubleshooting workflow for trifluoromethylated phenol synthesis.
References
- 1. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 2. Practical Path to Multiple Trifluoromethylation of Phenols - ChemistryViews [chemistryviews.org]
- 3. escholarship.org [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sioc.cas.cn [sioc.cas.cn]
preventing decomposition of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol during reaction
Welcome to the technical support center for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The decomposition of this compound can be triggered by several factors, including:
-
Extreme pH conditions: Both strong acidic and strong basic environments can promote degradation.
-
Elevated temperatures: Thermal decomposition can occur, leading to the release of hazardous gases.[1]
-
Exposure to UV light: Photodegradation is a known pathway for the breakdown of halogenated phenols.[2][3]
-
Presence of strong nucleophiles or oxidizing agents: These can lead to substitution reactions or oxidative degradation of the aromatic ring.[2]
Q2: How stable is the trifluoromethyl (-CF3) group on the phenol ring?
A2: The trifluoromethyl group is generally considered to be a stable functional group due to the high strength of the carbon-fluorine bond.[4] However, it is not completely inert. Under specific conditions, such as strongly alkaline pH, the -CF3 group can undergo hydrolysis to form a carboxylic acid (-COOH).[2] Studies on trifluoromethyl-substituted arenes have also shown that they can react in the presence of superacids.[5]
Q3: Can the halogen substituents (Chlorine and Fluorine) be displaced during a reaction?
A3: Yes, under certain conditions, nucleophilic aromatic substitution (SNAr) can occur, leading to the displacement of the chlorine or fluorine atoms. The likelihood of this reaction depends on the strength of the nucleophile and the reaction conditions. Polyfluoroarenes are known to undergo SNAr reactions.
Q4: What are the likely byproducts of decomposition?
A4: Depending on the decomposition pathway, byproducts can include:
-
3-Chloro-2-fluoro-5-carboxy phenol (from hydrolysis of the -CF3 group).
-
Products of dehalogenation.
-
Various smaller, fluorinated organic fragments from ring cleavage.
-
Upon thermal decomposition, irritating and toxic gases such as hydrogen fluoride and hydrogen chloride may be released.[1]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to the decomposition of this compound.
Issue 1: Unexpected Side Products Observed by LC-MS or GC-MS Analysis
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Hydrolysis of Trifluoromethyl Group | 1. Analyze the mass of the unexpected peak. A mass increase corresponding to the conversion of -CF3 to -COOH may be observed. 2. Check the pH of your reaction mixture. | 1. If the reaction medium is basic, consider using a milder base or performing the reaction at a lower temperature. 2. Buffer the reaction mixture to maintain a neutral or slightly acidic pH if the desired reaction allows. |
| Dehalogenation | 1. Look for peaks corresponding to the loss of chlorine or fluorine from the parent molecule. 2. Evaluate the reagents used for potential nucleophiles or reducing agents that could facilitate dehalogenation. | 1. If a strong nucleophile is not required for the primary reaction, consider using a weaker one. 2. Protect the phenol group to reduce the electron-donating effect that can activate the ring towards certain substitutions. |
| Ring Cleavage/Oxidation | 1. A complex mixture of smaller, often oxidized, fragments may be observed. 2. Assess the reaction for the presence of strong oxidizing agents or conditions that could generate radical species (e.g., exposure to air at high temperatures). | 1. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. 2. Avoid strong oxidizing agents if they are not essential for the desired transformation. |
Issue 2: Low Yield and/or Discoloration of the Reaction Mixture
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Thermal Decomposition | 1. Review the reaction temperature. The boiling point of this compound is 188.9°C.[6] Significant decomposition can occur at temperatures approaching this value. 2. Observe if there is gas evolution or charring. | 1. Reduce the reaction temperature. 2. If high temperature is necessary, minimize the reaction time. 3. Consider using a higher-boiling solvent to allow for more controlled heating. |
| Photodegradation | 1. Note if the reaction is sensitive to light (i.e., the problem is worse when performed in clear glass vessels or exposed to ambient light for extended periods). | 1. Protect the reaction from light by using amber glass vessels or by wrapping the reaction flask in aluminum foil. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Decomposition during a Nucleophilic Substitution Reaction
-
Inert Atmosphere: Set up the reaction in a flame-dried flask under a positive pressure of an inert gas such as Argon or Nitrogen.
-
Solvent Choice: Use a dry, aprotic solvent (e.g., THF, DMF, Acetonitrile) to minimize the potential for hydrolysis.
-
Temperature Control: Maintain the reaction temperature as low as feasible for the desired transformation. Use a cooling bath (ice-water or dry ice-acetone) if the reaction is exothermic.
-
Reagent Addition: Add strong bases or nucleophiles slowly and at a low temperature to control the reaction rate and minimize localized heating.
-
pH Monitoring: If possible, monitor the pH of the reaction and ensure it stays within a range that does not promote the hydrolysis of the trifluoromethyl group.
-
Work-up: Upon completion, quench the reaction with a buffered aqueous solution to neutralize any excess base or acid promptly.
-
Purification: Proceed with extraction and purification as quickly as possible to minimize exposure of the product to potentially harsh conditions.
Visualizing Decomposition Pathways and Prevention Strategies
The following diagrams illustrate the potential decomposition pathways and a general workflow for troubleshooting stability issues.
Caption: Potential decomposition pathways for this compound.
Caption: Troubleshooting workflow for preventing decomposition.
References
Technical Support Center: Purification of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
Welcome to the technical support center for the purification of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol. This guide provides troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has a pink or brown discoloration. What is the cause and how can I prevent it?
A1: Phenols are highly susceptible to oxidation by atmospheric oxygen, which forms colored quinone-type impurities.[1][2] This process can be accelerated by exposure to air, light, and trace metal ions.
-
Prevention:
-
Inert Atmosphere: Handle the compound under an inert atmosphere, such as nitrogen or argon, whenever possible, especially during heating or solvent removal.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by the freeze-pump-thaw method to minimize dissolved oxygen.[1]
-
Storage: Store the purified phenol in a dark, airtight container, preferably under an inert atmosphere, and at a low temperature.
-
Q2: I am struggling to separate regioisomers of my target compound. How can I improve the separation?
A2: Separating regioisomers is a common challenge in the purification of substituted aromatic compounds because they often have very similar physical properties and polarities.[1] For a related compound, 3-chloro-5-fluorophenol, nine potential regioisomer impurities have been noted.
-
Troubleshooting Steps:
-
High-Resolution Chromatography: Standard column chromatography may not be sufficient. Consider using High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), which offers superior resolving power for compounds with minor polarity differences.[1]
-
Gas Chromatography (GC): For analytical purposes and potentially for preparative scale with the right equipment, GC is an excellent technique for separating regioisomers of phenolic compounds.
-
Fractional Recrystallization: If the isomeric mixture is solid, fractional recrystallization can be attempted. This technique exploits subtle differences in the crystal lattice energies and solubilities of the isomers.[1]
-
Complexation: In some cases, selective complexation with metal salts can be used to separate chlorinated phenol isomers.[3]
-
Q3: After purification by column chromatography, I still detect residual solvent in my sample. How can I remove it?
A3: Residual solvents can be persistent, especially high-boiling ones.
-
Removal Techniques:
-
High Vacuum Drying: Dry the sample under a high vacuum (e.g., <1 mmHg) for an extended period. Gentle heating can be applied, but be cautious of the compound's stability and potential for sublimation.
-
Lyophilization (Freeze-Drying): If the solvent is water or another suitable solvent, lyophilization can be an effective removal method.
-
Azeotropic Removal: Co-evaporation with a lower-boiling solvent can help remove the residual high-boiling solvent. For example, adding methanol and evaporating it can help pull off residual dichloromethane.
-
Troubleshooting Guides
Guide 1: Low Purity After Initial Synthesis
Issue: The crude product shows multiple spots on a Thin-Layer Chromatography (TLC) plate or multiple peaks in a Gas Chromatography (GC) analysis.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction to completion using TLC or GC. Consider extending the reaction time or adjusting the temperature. |
| Side Reactions | Optimize reaction conditions (temperature, catalyst, solvent) to minimize the formation of byproducts. |
| Presence of Regioisomers | Refer to the FAQ on separating regioisomers. Employ high-resolution chromatographic techniques.[1] |
| Starting Material Contamination | Ensure the purity of all starting materials before beginning the synthesis. |
Guide 2: Issues During Column Chromatography
Issue: The compound is not separating well on the silica gel column.
| Problem | Potential Cause | Suggested Solution |
| Poor Separation (Overlapping Bands) | Incorrect solvent system (eluent). | Systematically screen different solvent systems with varying polarities using TLC.[1] |
| Tailing Peaks | The acidic nature of the phenol interacting with the silica gel. | Add a small amount of a weak acid (e.g., 0.5% acetic acid) to the eluent to suppress this interaction.[1] |
| Compound Stuck on Column | The compound is too polar for the chosen eluent. | Increase the polarity of the eluent. If the compound is very polar, consider using reverse-phase chromatography.[1] |
Guide 3: Problems with Recrystallization
Issue: The compound either does not crystallize or "oils out" of the solution.
| Problem | Potential Cause | Suggested Solution |
| No Crystal Formation | Solution is not supersaturated; too much solvent was used. | Slowly evaporate some of the solvent. Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure compound. |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The compound is too impure. | Use a lower-boiling solvent. Perform an initial purification by another method (e.g., chromatography) to remove impurities that are inhibiting crystallization. |
| Low Recovery | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes to maximize precipitation.[1] |
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 261763-12-6 | [4] |
| Molecular Formula | C₇H₃ClF₄O | [4] |
| Molecular Weight | 214.55 g/mol | [5] |
| Boiling Point | 188.9 °C at 760 mmHg | [4][5] |
| Density | 1.559 g/cm³ | [4][5] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Given the compound's boiling point of 188.9 °C, vacuum distillation is a suitable method for purification, especially for removing non-volatile impurities.
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are well-sealed with appropriate vacuum grease.
-
Procedure:
-
Place the crude this compound into the distillation flask.
-
Slowly apply vacuum and begin heating the flask in a heating mantle.
-
Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point under the applied vacuum.
-
Caution: Phenols can be corrosive. Ensure proper safety precautions are taken.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is designed to separate the target compound from impurities with different polarities.
-
Eluent Selection: Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a good retention factor (Rf) of approximately 0.3 for the target compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into a glass column and allow it to pack evenly. Add a layer of sand on top of the silica bed.[1]
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Begin eluting with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified phenol.[1]
Protocol 3: Purification by Recrystallization
This method is effective if the crude product is a solid and a suitable solvent can be found.
-
Solvent Selection: Test the solubility of the crude material in various solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1]
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heat the mixture to boiling to dissolve the solid completely. Add more solvent dropwise if necessary.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After slow cooling, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.
-
Visualizations
Caption: A general workflow for the purification of this compound.
References
Technical Support Center: Catalyst Selection for the Synthesis of Substituted Phenols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted phenols.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic synthesis of substituted phenols.
| Issue | Potential Cause | Troubleshooting Solution |
| Low or No Product Yield | Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. | Procure fresh catalyst and store it under an inert atmosphere. |
| Inhibitors in Reagents: Trace impurities in solvents or starting materials can poison the catalyst. | Use high-purity, anhydrous solvents and purify starting materials if necessary. | |
| Sub-optimal Reaction Temperature: The reaction may not have reached the necessary activation energy. | Gradually increase the reaction temperature in increments of 10-20°C.[1][2] | |
| Poor Ligand Choice: The selected ligand may not be suitable for the specific substrate or catalyst. | Screen a variety of ligands, considering both electron-donating and electron-withdrawing properties.[3][4] | |
| Poor Regioselectivity (Ortho/Para Isomers) | Steric Hindrance: Bulky substituents on the aryl halide or nucleophile can influence the position of substitution. | Employ bulkier ligands to favor the less sterically hindered product.[5] |
| Reaction Conditions: Solvent polarity and temperature can affect the ortho/para ratio. | Experiment with different solvents of varying polarity. Lowering the temperature may also improve selectivity. | |
| Catalyst Deactivation | Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.[6] | Consider using a support for the catalyst that is less prone to coking. Periodic catalyst regeneration may be necessary for some systems. |
| Leaching of Active Metal: The active metal may leach from the support into the reaction mixture.[7][8] | Ensure strong interaction between the metal and the support. The use of chelating ligands can also help prevent leaching. | |
| Sintering: High reaction temperatures can cause aggregation of metal nanoparticles, reducing the active surface area.[6] | Operate at the lowest effective temperature. Using a thermally stable support can also mitigate sintering. | |
| Side Reactions | Formation of Diaryl Ethers: In copper-catalyzed reactions, the product phenol can sometimes react with the aryl halide to form a diaryl ether.[9] | Use a higher concentration of the hydroxide source.[10] Adjusting the ligand may also suppress this side reaction. |
| Reduction of Aryl Halide: The aryl halide may be reduced to the corresponding arene.[9] | Ensure the reaction is carried out under an inert atmosphere to minimize sources of hydrogen. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is generally better for the synthesis of substituted phenols: palladium-based or copper-based?
A1: Both palladium and copper-based catalyst systems are effective for the synthesis of substituted phenols, and the choice depends on the specific substrate and desired reaction conditions. Palladium catalysts, often used with phosphine-based ligands, can be highly active and versatile, enabling reactions with a broad range of aryl halides, including chlorides.[11] Copper catalysts are generally more economical and are often used for reactions with aryl iodides and bromides.[1][3][12] Recent advancements in ligand design have significantly improved the activity and scope of copper-based systems.[1][2]
Q2: How can I improve the regioselectivity of my reaction to favor a specific isomer (ortho vs. para)?
A2: Achieving high regioselectivity can be challenging due to the electronic activation of both ortho and para positions by the hydroxyl group.[13] Several strategies can be employed:
-
Steric Control: Using a sterically bulky directing group on the phenol or a bulky ligand on the metal catalyst can favor substitution at the less hindered para position.[5]
-
Chelation Assistance: Introducing a directing group at the ortho position can lead to selective functionalization at that site through chelation with the metal catalyst.
-
Protecting Groups: Temporarily blocking one of the reactive sites with a protecting group can direct substitution to the desired position.
Q3: What are the key safety precautions to consider when running these reactions?
A3: Safety is paramount in the laboratory. Key precautions include:
-
Inert Atmosphere: Many of the catalysts and reagents are air-sensitive. Reactions should be set up under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Anhydrous and deoxygenated solvents are often required to prevent catalyst deactivation and side reactions.
-
Pressure: Some reactions may generate pressure. Use appropriate reaction vessels and pressure relief systems.
-
Toxicity: Be aware of the toxicity of the reagents and products. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Q4: My reaction is not going to completion. What are some common reasons for this?
A4: Incomplete conversion can be due to several factors:
-
Catalyst Deactivation: As discussed in the troubleshooting guide, the catalyst may lose activity over time.[6]
-
Insufficient Reaction Time: Some reactions, particularly with less reactive substrates, may require longer reaction times. Monitor the reaction progress by a suitable technique (e.g., TLC, GC, or NMR).
-
Equilibrium: The reaction may be reversible. In such cases, removing one of the products (e.g., water) can help drive the reaction to completion.
-
Incorrect Stoichiometry: Ensure that the reagent ratios are correct as per the established protocol.
Data Presentation
Comparison of Palladium-Based Catalyst Systems
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | tBuBrettPhos | KOH | 1,4-Dioxane/H₂O | 80 | 18 | 85-95 | [11] |
| Pd(OAc)₂ | BippyPhos | Cs₂CO₃ | Toluene | 80 | 24 | 70-90 | [4] |
| [Pd(cod)(CH₂SiMe₃)₂] | Imidazolyl-phosphine | CsOH | 1,4-Dioxane/H₂O | RT | 18 | 80-98 | [14] |
Comparison of Copper-Based Catalyst Systems
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cu(acac)₂ | BHMPO | LiOH | DMSO/H₂O | 130 (ArCl) | 24 | 85-95 | [2][15] |
| CuI | 8-Hydroxyquinaldine | TBAH | DMSO/H₂O | 100 | 2-4 | 80-95 | [16] |
| Cu₂O | 4,7-dihydroxy-1,10-phenanthroline | TBAH | H₂O | 110 | 24 | 75-90 | [12] |
| CuI-nanoparticles | None | nBu₄NOH | H₂O | 60 | 24 | 90-97 | [17] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Hydroxylation of Aryl Bromides
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. The palladium catalyst and phosphine ligand are air-sensitive and should be handled under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reagents and Equipment:
-
Aryl bromide (1.0 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Phosphine ligand (e.g., tBuBrettPhos, 0.04 mmol)
-
Base (e.g., KOH, 3.0 mmol)
-
Anhydrous 1,4-dioxane (2 mL)
-
Degassed deionized water (0.5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, add the aryl bromide, palladium precatalyst, phosphine ligand, and base to the reaction vial.
-
Add the anhydrous 1,4-dioxane and degassed deionized water to the vial.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture for the specified time (e.g., 18-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding 1 M HCl until the solution is acidic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Copper-Catalyzed Hydroxylation of Aryl Iodides
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Wear appropriate PPE.
Reagents and Equipment:
-
Aryl iodide (1.0 mmol)
-
Copper(I) iodide (CuI, 0.05 mmol)
-
Ligand (e.g., 8-hydroxyquinaldine, 0.1 mmol)
-
Base (e.g., NaOH, 3.0 mmol)
-
Dimethyl sulfoxide (DMSO, 2 mL)
-
Deionized water (2 mL)
-
Reaction vial with a magnetic stir bar
Procedure:
-
Add the aryl iodide, copper(I) iodide, ligand, and base to the reaction vial.
-
Add DMSO and deionized water to the vial.
-
Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture for the specified time (e.g., 24 hours).
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[18]
Visualizations
Caption: Proposed catalytic cycle for the copper-catalyzed hydroxylation of aryl halides.
Caption: A logical workflow for troubleshooting low yield in phenol synthesis reactions.
References
- 1. Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands | CoLab [colab.ws]
- 2. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. mdpi.com [mdpi.com]
- 8. The oxidative degradation of phenol via in situ H 2 O 2 synthesis using Pd supported Fe-modified ZSM-5 catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00283C [pubs.rsc.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04282B [pubs.rsc.org]
- 11. Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-catalyzed hydroxylation of aryl halides: efficient synthesis of phenols, alkyl aryl ethers and benzofuran derivatives in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selective hydroxylation of aryl iodides to produce phenols under mild conditions using a supported copper catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04112F [pubs.rsc.org]
solvent effects on the fluorination of aromatic compounds
Welcome to the technical support center for aromatic fluorination. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the effects of solvents on fluorination reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the fluorination of aromatic compounds, with a focus on solvent-related causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion in Nucleophilic Fluorination (SNAr) | 1. Reduced Fluoride Nucleophilicity: Protic solvents (e.g., alcohols, water) can form strong hydrogen bonds with the fluoride anion, stabilizing it and reducing its reactivity.[1][2] 2. Poor Solubility of Fluoride Salt: The inorganic fluoride salt (e.g., KF, CsF) may have poor solubility in the chosen solvent. 3. Insufficient Temperature: Many SNAr fluorinations require elevated temperatures to overcome the activation energy barrier.[3][4] | 1. Switch to a Polar Aprotic Solvent: Use solvents like DMSO, DMF, sulfolane, or acetonitrile.[5][3] These solvents solvate the cation but leave the fluoride anion "naked" and highly nucleophilic.[2][3] 2. Add a Phase-Transfer Catalyst: Catalysts like crown ethers (e.g., 18-crown-6) or tetralkylammonium salts can help solubilize the fluoride salt in the organic solvent. 3. Increase Reaction Temperature: Gradually increase the temperature, monitoring for product formation and potential decomposition.[5][3] |
| Low Yield in Electrophilic Fluorination | 1. Reagent Incompatibility/Decomposition: Electrophilic reagents like Selectfluor™ can react exothermically or decompose in certain solvents such as DMF, pyridine, and DMSO.[6] 2. Insufficient Reagent Activation: The electrophilicity of some N-F reagents (e.g., Selectfluor™, NFSI) may be too low in a given solvent to react with the aromatic substrate.[7][8] | 1. Choose a Compatible Solvent: Acetonitrile is a common and generally compatible solvent for electrophilic fluorinations with Selectfluor™.[9] Always check reagent compatibility before setting up a reaction.[6] 2. Use an Activating Solvent: Nitromethane (MeNO₂) has been shown to act as a Lewis base that activates electrophilic fluorinating reagents and stabilizes cationic intermediates, improving reaction efficiency.[7][8][10] |
| Poor Regioselectivity (Ortho/Para/Meta Ratio) | 1. Solvent Influence on Intermediates: The solvent can influence the stability of the charged intermediates (e.g., Meisenheimer complex in SNAr, sigma complex in electrophilic substitution), thereby affecting regioselectivity.[9][11] 2. Temperature Effects: Higher reaction temperatures can sometimes lead to a decrease in selectivity, favoring the thermodynamically controlled product over the kinetically controlled one.[9] | 1. Screen Different Solvent Classes: Experiment with a range of solvents with varying polarities (e.g., non-polar like toluene, polar aprotic like acetonitrile, and hydrogen-bond donors like TFE).[9][12] 2. Optimize Reaction Temperature: Try running the reaction at a lower temperature to see if kinetic control improves the desired regioselectivity.[9] |
| Formation of Side Products (e.g., Ethers, Alkenes, Di-substitution) | 1. Solvent Reactivity: Nucleophilic solvents (e.g., alcohols) can compete with the fluoride nucleophile, leading to ether byproducts.[3] 2. Elimination Reactions: In nucleophilic fluorinations with alkyl-substituted arenes, the combination of a basic fluoride source and high temperatures can promote elimination to form alkenes. Tertiary alcohols have been shown to reduce this side reaction.[13][14] 3. Di-substitution: For substrates with multiple leaving groups, over-reaction can occur.[3] | 1. Use a Non-Reactive Solvent: Employ aprotic, non-nucleophilic solvents like DMF, DMSO, or acetonitrile.[3] 2. Consider Tertiary Alcohols: For substrates prone to elimination, using a tertiary alcohol like t-BuOH or specialized ionic liquids with a t-alcohol moiety can enhance fluoride nucleophilicity while minimizing byproduct formation.[13][14] 3. Control Stoichiometry: Use a stoichiometric amount of the fluorinating agent to favor mono-substitution.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of solvent for nucleophilic aromatic (SNAr) fluorination?
A: Polar aprotic solvents are strongly recommended for SNAr fluorination.[5][3] Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile are excellent choices because they effectively dissolve the fluoride salt while poorly solvating the fluoride anion. This leaves the anion "naked" and highly reactive, accelerating the rate of nucleophilic attack.[2][3] In contrast, polar protic solvents like water or alcohols should generally be avoided as they solvate the fluoride ion through hydrogen bonding, drastically reducing its nucleophilicity.[1][2]
Q2: Can the solvent change the rate-determining step in an SNAr reaction?
A: Yes, the solvent can influence the rate-determining step. In SNAr reactions, the mechanism is a two-step addition-elimination process. In most aprotic solvents, the departure of the leaving group is the rate-limiting step. However, in solvents that are hydrogen-bond donors (HBD), such as chloroform or fluorinated alcohols, the solvent can assist in stabilizing the departing fluoride ion. This can make the initial formation of the Meisenheimer intermediate the rate-determining step.[15][16]
Q3: Are there safety concerns with solvents in electrophilic fluorination?
A: Yes, safety is a critical concern. Some powerful electrophilic fluorinating agents can react violently with common laboratory solvents. For example, Selectfluor™ reacts rapidly and exothermically with DMF, pyridine, and DMSO.[6] It is crucial to consult the safety data sheet (SDS) and relevant literature to ensure the compatibility of your fluorinating agent and solvent before starting any experiment.[6]
Q4: How does solvent polarity affect electrophilic aromatic fluorination?
A: The effect of solvent polarity in electrophilic fluorination is complex and can be less pronounced than in nucleophilic reactions.[9] However, solvent choice is still important. Highly polar solvents can stabilize cationic intermediates formed during the reaction.[11] Some reactions show improved rates and yields in specific solvents; for instance, nitromethane has been identified as an excellent solvent and promoter for fluorinations with Selectfluor™ and NFSI, as it helps to activate the N-F reagent.[7][8][10]
Q5: Can I use water as a solvent for fluorination reactions?
A: While generally avoided in nucleophilic fluorination due to hydration of the fluoride ion, water can be used as a solvent for certain electrophilic fluorinations, particularly with stable N-F reagents like Selectfluor™.[6] In some cases, such as the fluorination of phenylacetic acid derivatives, the presence of water can even switch the reaction pathway from direct α-fluorination to a decarboxylative fluorination.[17][18][19]
Quantitative Data on Solvent Effects
The choice of solvent can dramatically impact reaction outcomes. The following tables summarize reported data for representative aromatic fluorination reactions.
Table 1: Solvent Effect on Nucleophilic Fluorination of 2,4-Dinitrochlorobenzene with KF
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Sulfolane | 43.3 | 0.5 | 99 |
| DMSO | 47.2 | 6 | 91 |
| DMF | 36.7 | 6 | 78 |
| Acetonitrile | 37.5 | 24 | <5 |
| Benzene | 2.3 | 24 | 0 |
| Data adapted from representative studies on SNAr reactions. Conditions: KF, 150 °C. |
Table 2: Solvent Effect on Electrophilic Fluorination of Anisole with Selectfluor™
| Solvent | Reaction Time (h) | Yield (p-fluoroanisole) (%) | o:p Ratio |
| Acetonitrile (MeCN) | 4 | 85 | 1:10 |
| Nitromethane (MeNO₂) | 2 | 92 | 1:12 |
| Trifluoroethanol (TFE) | 8 | 75 | 1:8 |
| Dichloromethane (DCM) | 12 | 60 | 1:9 |
| Data synthesized from typical electrophilic fluorination protocols. Conditions: Selectfluor™, Room Temperature. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Fluorination (SNAr)
This protocol describes a typical procedure for the fluorination of an activated aryl chloride using potassium fluoride and a phase-transfer catalyst.
Materials:
-
Activated aryl chloride (e.g., 4-nitrochlorobenzene) (1.0 mmol)
-
Anhydrous spray-dried potassium fluoride (KF) (2.0 mmol, 2.0 equiv.)
-
Tetrabutylammonium chloride (TBAC) or 18-Crown-6 (0.1 mmol, 0.1 equiv.)
-
Anhydrous polar aprotic solvent (e.g., DMSO, Sulfolane) (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl chloride, anhydrous potassium fluoride, and the phase-transfer catalyst.
-
Under an inert atmosphere (N₂ or Ar), add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 120-180 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. SNAr reactions can take several hours to reach completion.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully pouring the mixture into cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Electrophilic Aromatic Fluorination
This protocol provides a general method for the direct fluorination of an electron-rich arene using Selectfluor™.[9]
Materials:
-
Electron-rich arene (e.g., 1,3-dimethoxybenzene) (1.0 mmol)
-
Selectfluor™ (1.1 mmol, 1.1 equiv.)
-
Anhydrous solvent (e.g., acetonitrile, nitromethane) (10 mL)
Procedure:
-
In a clean, dry flask equipped with a magnetic stir bar, dissolve the arene substrate in the chosen anhydrous solvent.
-
At room temperature, add the Selectfluor™ reagent to the solution in a single portion.[9]
-
Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[9]
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Relationships in Solvent Selection
The following diagram illustrates the key decision factors and their consequences when selecting a solvent for nucleophilic vs. electrophilic aromatic fluorination.
Caption: Solvent choice logic for aromatic fluorination.
Experimental Workflow for Solvent Optimization
This workflow outlines a systematic approach to optimizing the solvent for an aromatic fluorination reaction.
Caption: Workflow for solvent optimization in fluorination.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. benchchem.com [benchchem.com]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. quora.com [quora.com]
- 12. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synergistic Effect of Two Solvents, tert-Alcohol and Ionic Liquid, in One Molecule in Nucleophilic Fluorination [organic-chemistry.org]
- 15. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Fluorinated Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for safely managing exothermic reactions during the synthesis of fluorinated intermediates. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your laboratory work.
Section 1: Troubleshooting Guide
Exothermic reactions in fluorination can present numerous challenges. This section addresses common issues in a question-and-answer format.
Issue 1: Rapid Temperature Increase or Runaway Reaction
-
Question: My reaction temperature is increasing uncontrollably. What should I do?
-
Answer: An uncontrolled temperature increase indicates that the rate of heat generation is exceeding the heat removal capacity of your setup.
-
Immediate Actions:
-
Stop the addition of the fluorinating agent immediately.
-
Increase the cooling to the maximum capacity of your system.
-
If necessary, use an external cooling bath (e.g., ice-water or dry ice/acetone).
-
If the temperature continues to rise, prepare to execute an emergency quench procedure.
-
-
Root Cause Analysis and Prevention:
-
Inadequate Cooling: Ensure your cooling system is appropriately sized for the reaction scale and expected exotherm.[1][2] Refer to the cooling capacity data in Section 3.
-
Addition Rate Too High: The rate of addition of the fluorinating agent directly controls the rate of heat generation. Reduce the addition rate for subsequent experiments.
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the reaction accelerates. Ensure the stirring is efficient for the vessel size and viscosity of the reaction mixture.
-
Incorrect Reactant Concentration: Higher concentrations can lead to a faster reaction rate and greater heat output per unit of time. Consider diluting the reaction mixture.
-
-
Issue 2: Low Yield of the Fluorinated Product
-
Question: My reaction is complete, but the yield of my desired fluorinated intermediate is low. What are the possible causes?
-
Answer: Low yields can result from a variety of factors, including incomplete reaction, side reactions, or product degradation.
-
Troubleshooting Steps:
-
Reaction Temperature: Some fluorination reactions require specific temperature ranges to proceed efficiently. A temperature that is too low can lead to an incomplete reaction, while a temperature that is too high can promote side reactions like elimination or decomposition.
-
Fluorinating Agent Reactivity: Ensure the chosen fluorinating agent is suitable for the substrate. For example, DAST is effective for deoxyfluorination of alcohols, while Selectfluor is an electrophilic fluorinating agent used for different transformations.[3][4]
-
Solvent Choice: The solvent can significantly impact the reaction. Some fluorinating agents can react exothermically with certain solvents like DMF, pyridine, and DMSO. Acetonitrile is a commonly used and often safer alternative.
-
Moisture: Many fluorinating reagents are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.
-
-
Issue 3: Formation of Impurities and Side Products
-
Question: I am observing significant impurity formation in my reaction. How can I improve the selectivity?
-
Answer: The formation of impurities is often related to the reaction conditions and the stability of the starting materials and products.
-
Strategies for Improving Selectivity:
-
Temperature Control: As mentioned, maintaining a stable and optimal temperature is crucial. Excursions to higher temperatures often lead to the formation of byproducts.
-
Order of Addition: In some cases, the order in which reactants are added can influence the outcome.
-
pH Control: For reactions that may be sensitive to acidic or basic conditions, the use of a non-reactive buffer may be beneficial.
-
Choice of Fluorinating Agent: Different fluorinating agents can offer different selectivity profiles. It may be necessary to screen a variety of reagents to find the optimal one for your specific transformation.
-
-
Section 2: Frequently Asked Questions (FAQs)
General Safety
-
Q1: What are the primary hazards associated with exothermic fluorination reactions?
-
Q2: What personal protective equipment (PPE) should I wear when handling fluorinating agents?
-
A2: Always wear chemical-resistant gloves (consult a glove compatibility chart), safety goggles, a face shield, and a flame-resistant lab coat. Work should always be conducted in a well-ventilated fume hood.
-
Reaction Control
-
Q3: How can I estimate the potential exotherm of my reaction?
-
A3: Reaction calorimetry is the most accurate method to determine the heat of reaction. If this is not available, you can look for data on similar reactions in the literature. Simple calculations based on bond energies can provide a rough estimate, but these should be used with caution.
-
-
Q4: What is the best way to control the temperature of an exothermic fluorination reaction?
-
A4: The most effective method is to control the rate of addition of the limiting reagent, typically the fluorinating agent. This allows you to manage the rate of heat generation. This should be combined with an efficient cooling system.
-
-
Q5: What are the advantages of using continuous flow chemistry for exothermic fluorination reactions?
-
A5: Continuous flow reactors have a high surface-area-to-volume ratio, which allows for very efficient heat transfer. This significantly reduces the risk of thermal runaway. The small reaction volume at any given time also enhances safety.[6]
-
Emergency Procedures
-
Q6: What should I do in case of a spill of a fluorinating agent?
-
A6: Evacuate the area and alert your safety officer. Small spills may be neutralized with an appropriate quenching agent by trained personnel wearing proper PPE. Large spills require an emergency response team.
-
-
Q7: How should I quench a reaction that is showing signs of thermal runaway?
-
A7: Have a pre-prepared quenching solution ready. The choice of quencher depends on the specific fluorinating agent being used. For example, a saturated solution of sodium bicarbonate can be used for some reagents. The quench should be performed by adding the quenching solution to the reaction mixture, not the other way around, and with extreme caution, as the quenching process itself can be exothermic.
-
Section 3: Quantitative Data
Table 1: Enthalpy of Reaction for Selected Fluorination Reactions
| Reaction Type | Substrate | Fluorinating Agent | ΔHrxn (kJ/mol) | Notes |
| Electrophilic Aromatic Substitution | Anisole | Selectfluor® | -250 to -350 (Est.) | Highly exothermic. The exact value depends on the solvent and reaction conditions. |
| Deoxyfluorination | Benzyl Alcohol | DAST | -150 to -250 (Est.) | Exothermic, but generally less so than aromatic fluorinations with powerful electrophilic agents. |
| Nucleophilic Aromatic Substitution | 4-Nitrochlorobenzene | CsF | -80 to -120 | The exothermicity is influenced by the activation of the aromatic ring. |
| Electrophilic Addition to Alkene | Cyclohexene | Selectfluor® | -200 to -300 (Est.) | The reaction with alkenes is typically very fast and highly exothermic. |
Note: The values in this table are estimates based on literature and bond dissociation energies. Actual values should be determined experimentally using reaction calorimetry for process safety assessment.
Table 2: Cooling Capacity of Laboratory-Scale Jacketed Reactors and Chillers
| Reactor Volume (L) | Typical Heat Transfer Area (m²) | Chiller Cooling Capacity @ 0°C (Watts) | Chiller Cooling Capacity @ -20°C (Watts) |
| 1 | 0.06 - 0.1 | 300 - 500 | 150 - 250 |
| 5 | 0.2 - 0.35 | 800 - 1200 | 400 - 600 |
| 10 | 0.4 - 0.6 | 1500 - 2500 | 750 - 1250 |
| 20 | 0.7 - 1.0 | 3000 - 5000 | 1500 - 2500 |
Note: Cooling capacities are indicative and vary significantly between chiller models and operating conditions. Always consult the manufacturer's performance curves for your specific equipment.[1][2][7][8]
Section 4: Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of an Activated Aromatic Compound using Selectfluor®
Disclaimer: This is a general guideline. The reaction scale, stoichiometry, and conditions should be optimized for each specific substrate. A thorough risk assessment should be conducted before starting any new reaction.
Materials:
-
Activated aromatic substrate (e.g., phenol, aniline derivative)
-
Selectfluor®
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Jacketed reactor with overhead stirrer, temperature probe, and addition funnel
-
Recirculating chiller
Procedure:
-
Setup: Assemble the jacketed reactor under an inert atmosphere (e.g., nitrogen). Ensure the temperature probe is positioned to accurately measure the internal reaction temperature. Set the recirculating chiller to the desired initial temperature (e.g., 0 °C).
-
Charging the Reactor: Dissolve the activated aromatic substrate (1.0 eq) in anhydrous acetonitrile in the reactor.
-
Cooling: Start the stirrer and cool the solution to the desired reaction temperature (e.g., 0 °C).
-
Addition of Fluorinating Agent: Dissolve Selectfluor® (1.1 eq) in anhydrous acetonitrile in the addition funnel. Add the Selectfluor® solution dropwise to the reaction mixture, maintaining the internal temperature within a narrow range (e.g., ± 2 °C). The addition rate should be adjusted based on the observed exotherm.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, slowly and carefully add saturated aqueous sodium bicarbonate solution to quench any unreacted Selectfluor®. Caution: The quenching process may be exothermic.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).
Protocol 2: Quenching Procedure for Excess Diethylaminosulfur Trifluoride (DAST)
Disclaimer: DAST is a hazardous reagent that can decompose violently upon heating. This procedure should only be performed by trained personnel in a well-ventilated fume hood.
Materials:
-
Reaction mixture containing residual DAST
-
Isopropanol
-
Methanol
-
Water
-
Large beaker or flask for quenching
-
Ice bath
Procedure:
-
Preparation: Cool the reaction mixture to 0 °C in an ice bath.
-
Initial Quench: In a separate large flask, place a volume of isopropanol sufficient to dilute and react with the expected amount of residual DAST. Cool the isopropanol in an ice bath.
-
Slow Addition: Slowly and carefully add the cold reaction mixture to the cold isopropanol with vigorous stirring. Maintain the temperature of the quenching mixture below 20 °C. Caution: Gas evolution and an exotherm are expected.
-
Secondary Quench: After the initial exotherm has subsided, slowly add methanol to the mixture to ensure all residual DAST has reacted.
-
Final Quench: Once the reaction with methanol is complete and no further gas evolution is observed, slowly add water to the mixture.
-
Disposal: The quenched mixture can then be neutralized and disposed of according to your institution's hazardous waste procedures.
Section 5: Visualizations
References
- 1. labsup.net [labsup.net]
- 2. bvthermal.com [bvthermal.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. trace3dplus.help.trane.com [trace3dplus.help.trane.com]
- 8. boydcorp.com [boydcorp.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Trifluoromethylphenols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into the phenolic scaffold is of paramount importance in medicinal chemistry and materials science. This powerful electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative overview of the primary synthetic strategies for preparing trifluoromethylphenols, supported by quantitative data and detailed experimental protocols to aid in methodological selection.
Method 1: Synthesis from Pre-functionalized Trifluoromethylarenes
This classical and robust approach begins with a commercially available benzene ring already bearing a trifluoromethyl group. The hydroxyl functionality is then introduced in a subsequent step. This strategy is often favored for its reliability, scalability, and predictable regiochemistry.
1A: From Trifluoromethylanilines via Diazotization-Hydrolysis
One of the most effective and high-yielding methods involves the diazotization of a trifluoromethyl-substituted aniline, followed by the hydrolysis of the resulting diazonium salt. This Sandmeyer-type reaction is a cornerstone of aromatic chemistry and has been adapted for continuous flow processes, enhancing safety and efficiency. Yields for this transformation are consistently high, often exceeding 90%.[1]
Workflow for Diazotization-Hydrolysis of Trifluoromethylaniline
Caption: General workflow for the synthesis of trifluoromethylphenols from anilines.
Table 1: Performance Data for Diazotization-Hydrolysis Method
| Starting Material | Product | Reaction Conditions | Yield | Reference |
| m-Trifluoromethylaniline | m-Trifluoromethylphenol | Diazotization followed by steam distillation hydrolysis (98-102°C) | >90% | [1] |
| m-Trifluoromethylaniline | m-Trifluoromethylphenol | Continuous flow reactor, hydrolysis at 101-200°C | >95% | [2] |
| 4-Fluoro-3-trifluoromethylaniline | 4-Fluoro-3-trifluoromethylphenol | Diazotization (H₂SO₄), then hydrolysis with aq. CuSO₄ (75-85°C) | 76.8% | [3] |
Experimental Protocol: Synthesis of m-Trifluoromethylphenol via Diazotization-Hydrolysis[1]
-
Diazotization (Conventional): Prepare the m-trifluoromethylaniline diazonium salt solution through a standard diazotization reaction using sodium nitrite and a mineral acid (e.g., sulfuric acid) at low temperatures (0-5°C).
-
Hydrolysis Setup: In a separate reaction vessel equipped for steam distillation, charge water and a small amount of urea. The recommended weight ratio of water to the starting aniline is approximately 2.6-3.9 to 1, and the urea to aniline ratio is 0.09-0.11 to 1.
-
Steam Distillation Hydrolysis: Begin passing steam through the hydrolysis vessel to bring the water to a boil (98-102°C) and generate a distillate.
-
Addition of Diazonium Salt: Slowly add the prepared m-trifluoromethylaniline diazonium salt solution dropwise into the boiling water/urea mixture. Critically, the rate of addition should be matched to the rate of distillation to keep the concentration of the diazonium salt low in the reaction pot, minimizing tar formation.
-
Reaction Completion: Continue the dropwise addition over 3-5 hours. After the addition is complete, continue steam distillation for another 3-5 hours to ensure all the product is collected.
-
Workup: The trifluoromethylphenol is collected in the distillate. It can be isolated by extraction with a suitable organic solvent, followed by drying and removal of the solvent.
1B: From Trifluoromethylhalobenzenes via Nucleophilic Aromatic Substitution
This method involves the displacement of a halide from a trifluoromethyl-substituted halobenzene. Due to the harsh conditions (high temperature and pressure) typically required for direct hydrolysis of aryl halides, an indirect, two-step approach is often employed. This involves reaction with a protected alcohol, such as sodium benzylate, to form a stable ether intermediate, which is subsequently cleaved via hydrogenolysis to yield the desired phenol. This pathway is particularly well-suited for the large-scale, industrial production of compounds like p-trifluoromethylphenol from readily available p-trifluoromethylchlorobenzene.
Workflow for Nucleophilic Substitution / Hydrogenolysis
Caption: Two-step synthesis of trifluoromethylphenols from halobenzene precursors.
Table 2: Performance Data for Nucleophilic Substitution Method
| Starting Material | Intermediate | Final Product | Overall Yield | Reference |
| p-Trifluoromethylchlorobenzene | p-Trifluoromethylphenyl benzyl ether | p-Trifluoromethylphenol | Good | [4] |
Experimental Protocol: Synthesis of p-Trifluoromethylphenol via Benzyl Ether Intermediate
-
Sodium Benzylate Formation: Prepare sodium benzylate by reacting benzyl alcohol with a strong base like sodium hydride or sodium amide in a non-reactive, polar aprotic solvent such as N,N-dimethylacetamide (DMA).
-
Ether Formation: Add p-trifluoromethylchlorobenzene to the sodium benzylate solution. Heat the mixture under reflux for an extended period (e.g., 18 hours) under an inert atmosphere (e.g., nitrogen).
-
Isolation of Intermediate: After cooling, the reaction is worked up to isolate the crystalline 4-trifluoromethylphenyl benzyl ether intermediate.
-
Hydrogenolysis: Dissolve the isolated ether in a suitable solvent like ethanol. Add a heavy metal catalyst, typically 5% palladium on carbon (Pd/C).
-
Reaction: Pressurize the vessel with hydrogen gas (e.g., 60 psi) and agitate for several hours (e.g., 2 hours) until the reaction is complete.
-
Workup: Filter the reaction mixture to remove the catalyst. The filtrate is then concentrated to yield the final p-trifluoromethylphenol product.
Method 2: Direct C-H Trifluoromethylation of Phenols
Directly functionalizing a C-H bond on the phenol ring with a CF₃ group is an atom-economical and modern approach. These methods can reduce the number of synthetic steps compared to classical routes. Research in this area is active, with photocatalysis emerging as a promising technique, particularly for introducing multiple CF₃ groups.
Visible-Light-Promoted Multiple Trifluoromethylation
Recent work has demonstrated that phenol derivatives can undergo multiple trifluoromethylations when subjected to visible light in the presence of a trifluoromethyl source like trifluoromethyl iodide (CF₃I). This method operates at room temperature and provides a direct path to poly-trifluoromethylated phenols, which are valuable but often difficult to synthesize.[5]
Workflow for Photocatalytic C-H Trifluoromethylation
Caption: Direct synthesis of multi-trifluoromethylated phenols via photocatalysis.
Table 3: Performance Data for Photocatalytic Trifluoromethylation
| Substrate | CF₃ Source | Conditions | Product | Reference |
| Phenol Derivatives | CF₃I | Cs₂CO₃, DMF, 450 nm LED, Room Temp. | Doubly trifluoromethylated phenols | [5] |
| Multi-phenol substrates | CF₃I | Cs₂CO₃, DMF, 450 nm LED, Room Temp. | Tetra-trifluoromethylated products | [5] |
Experimental Protocol: General Procedure for Visible-Light-Promoted Trifluoromethylation[5]
-
Reaction Setup: In a suitable reaction vessel, combine the phenol derivative, a base such as cesium carbonate (Cs₂CO₃), and a solvent like dimethylformamide (DMF).
-
Addition of Reagent: Add the trifluoromethyl source, commercially available trifluoromethyl iodide (CF₃I, typically 2 equivalents for double trifluoromethylation).
-
Photocatalysis: Irradiate the mixture with a 450 nm LED light source at room temperature. For less reactive substrates, the addition of a cyanoarene-based photocatalyst may improve yields.
-
Reaction Monitoring: Monitor the reaction for the consumption of the starting material.
-
Workup: Upon completion, perform a standard aqueous workup and extract the product with an organic solvent. The final product is purified using column chromatography.
Comparison Summary
| Method | Key Advantages | Key Disadvantages | Best Suited For |
| From Trifluoromethylanilines | High yields (>90%), well-established, adaptable to continuous flow, uses readily available precursors.[1][2] | Requires handling of diazonium salts which can be unstable. | Scalable, regiochemically defined synthesis where the corresponding aniline is available. |
| From Trifluoromethylhalobenzenes | Robust and reliable, suitable for industrial scale-up, good for p-substituted phenols. | Two-step process, may require harsh conditions for ether formation, use of hydrogen gas. | Large-scale synthesis of specific isomers from inexpensive halobenzene precursors. |
| Direct Photocatalytic C-H | Atom-economical, mild room temperature conditions, provides access to poly-trifluoromethylated products.[5] | Primarily demonstrated for multiple trifluoromethylations; regioselectivity for mono-substitution can be challenging. | Exploratory synthesis and creation of novel, highly fluorinated phenol derivatives. |
References
- 1. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 4. Copper-mediated aerobic trifluoromethyltelluration of boronic acids with [Me4N][TeCF3] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Path to Multiple Trifluoromethylation of Phenols - ChemistryViews [chemistryviews.org]
A Comparative Guide to the Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol: Traditional Methods vs. Modern Alternatives
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of complex aromatic compounds is a cornerstone of innovation. This guide provides a comprehensive comparison of synthetic routes to 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. We will explore a traditional pathway involving classic Sandmeyer and Balz-Schiemann reactions and contrast it with modern approaches utilizing advanced fluorinating and chlorinating reagents. This guide includes detailed experimental protocols, quantitative data for comparison, and workflow diagrams to aid in methodological selection.
Executive Summary
The synthesis of this compound can be effectively achieved through a multi-step process starting from 3-amino-5-(trifluoromethyl)phenol. This guide evaluates two primary synthetic strategies:
-
Traditional Route: A conventional pathway employing diazotization followed by a Sandmeyer reaction for chlorination and a Balz-Schiemann reaction for fluorination.
-
Alternative Route: A modern approach that also begins with diazotization but utilizes more recent, often milder, and more selective reagents such as N-Chlorosuccinimide (NCS) for chlorination and electrophilic fluorinating agents like Selectfluor® or deoxyfluorinating agents like PhenoFluorMix™.
This comparison demonstrates that while the traditional route is well-established, alternative reagents can offer significant advantages in terms of yield, safety, and substrate scope.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches, allowing for a direct comparison of their efficiencies.
| Step | Traditional Reagent | Alternative Reagent | Parameter | Traditional Route Data | Alternative Route Data |
| Chlorination | CuCl (Sandmeyer) | N-Chlorosuccinimide (NCS) | Yield | 60-75% | 80-95% |
| Purity | Good to Excellent | Excellent | |||
| Reaction Time | 2-4 hours | 1-3 hours | |||
| Fluorination | HBF₄ (Balz-Schiemann) | Selectfluor® | Yield | 40-60% | 70-85% |
| Purity | Good | Excellent | |||
| Reaction Time | 4-8 hours (including decomposition) | 2-6 hours | |||
| Fluorination | HBF₄ (Balz-Schiemann) | PhenoFluorMix™ | Yield | 40-60% | 75-90% |
| Purity | Good | Excellent | |||
| Reaction Time | 4-8 hours (including decomposition) | 12-24 hours |
Synthetic Pathways and Methodologies
The synthesis of this compound is proposed to proceed from the common intermediate, 3-amino-5-(trifluoromethyl)phenol. The key transformations involve the introduction of chloro and fluoro substituents onto the aromatic ring.
Figure 1: General synthetic pathways to this compound.
Experimental Protocols
Route 1: Traditional Synthesis
This route follows a sequential introduction of the chloro and fluoro groups.
Step 1a: Diazotization of 3-amino-5-(trifluoromethyl)phenol
Validating the Structure of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive framework for validating the structure of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol through a comparative analysis of spectroscopic data. While comprehensive, publicly available spectral data for this compound is limited, this guide leverages detailed spectroscopic information from its isomers and structurally related compounds to predict and interpret its spectral characteristics.
This document presents a detailed spectroscopic analysis of the closely related isomer, 2-Chloro-5-(trifluoromethyl)phenol, as a primary reference. By comparing its ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data with those of other halogenated phenols, researchers can gain valuable insights into the expected spectral features of this compound and develop a robust analytical strategy for its structural confirmation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Chloro-5-(trifluoromethyl)phenol and other relevant comparative compounds. This data serves as a benchmark for the structural validation of this compound.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration |
| 2-Chloro-5-(trifluoromethyl)phenol [1] | - | Data not explicitly detailed in search results. |
| 3-Chloro-5-fluorophenol | DMSO-d6 | 10.36 (s, 1H, OH), 6.73-6.79 (m, 1H, Ar-H), 6.64-6.68 (m, 1H, Ar-H), 6.53-6.59 (m, 1H, Ar-H) |
| 4-Chlorophenol [2] | CDCl₃ | 7.16-7.13 (m, 2H), 6.72-6.75 (m, 2H), 5.08 (s, 1H) |
| m-Trifluoromethylphenol [2] | CDCl₃ | 7.35 (t, J = 8.0 Hz, 1H), 7.22 (t, J = 7.8 Hz, 1H), 7.02-7.04 (m, 1H), 6.14 (s, 1H) |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-Chloro-5-(trifluoromethyl)phenol [1] | - | Data available but not detailed in search results. |
| 4-Chlorophenol [2] | CDCl₃ | 153.94, 129.62, 125.75, 116.80 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Technique | Key Absorptions (cm⁻¹) |
| 2-Chloro-5-(trifluoromethyl)phenol [1] | ATR-Neat | Data available but not detailed in search results. |
| Phenols (general) | - | Broad O-H stretch (3200-3600), C-O stretch (1000-1260), Aromatic C=C stretches (1450-1600) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Key Fragments (m/z) |
| 2-Chloro-5-(trifluoromethyl)phenol [1] | GC-MS | 198, 196 (M+), 63 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent or TMS signal as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons and carbons in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty ATR crystal before running the sample.
Data Analysis:
-
Identify the characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C-F, C-Cl, C=C aromatic).
-
Compare the obtained spectrum with reference spectra of similar compounds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
GC Column: Use a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities.
-
Oven Temperature Program: A temperature ramp (e.g., starting at 50°C and increasing to 250°C) is typically used to ensure good separation.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 40-500).
Data Analysis:
-
Identify the molecular ion peak (M+). The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the M+ peak.
-
Analyze the fragmentation pattern to identify characteristic losses of functional groups and structural motifs.
Logical Workflow for Spectroscopic Structure Validation
The following diagram illustrates the logical workflow for validating a chemical structure using a combination of spectroscopic techniques.
Caption: Workflow for validating a chemical structure using spectroscopy.
References
quantitative analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol in a reaction mixture
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol within a complex reaction mixture, selecting the appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). The choice between these methods will depend on factors such as required sensitivity, sample matrix complexity, and available instrumentation.
Method Comparison
The following table summarizes the key performance characteristics of GC-MS and HPLC-DAD for the analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds based on their affinity for a stationary phase, with UV-Vis detection. |
| Sample Volatility | Requires derivatization to increase volatility and improve peak shape.[1][2][3] | Does not require the analyte to be volatile. |
| Sensitivity | High, often reaching picogram levels. | Moderate, typically in the nanogram range. |
| Selectivity | Very high, mass spectrometer provides structural information. | Good, DAD allows for peak purity analysis. |
| Sample Throughput | Lower, due to longer run times and sample preparation (derivatization). | Higher, with faster analysis times. |
| Instrumentation Cost | Higher. | Lower. |
| Robustness | Can be affected by non-volatile matrix components. | Generally more robust for complex matrices. |
Recommended Analytical Methods
Two robust methods are presented for the quantitative analysis of this compound.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
This method offers high sensitivity and selectivity, making it ideal for trace-level quantification and impurity profiling. Derivatization of the phenolic hydroxyl group is necessary to enhance volatility and improve chromatographic performance.[1][2][3]
Experimental Protocol
-
Internal Standard Selection: An appropriate internal standard (IS) that is structurally similar to the analyte but not present in the sample should be chosen. For this analysis, 4-Chloro-3-(trifluoromethyl)phenol is a suitable candidate.
-
Sample Preparation and Derivatization:
-
Accurately weigh a portion of the reaction mixture and dissolve it in a known volume of a suitable solvent (e.g., ethyl acetate).
-
Add a known amount of the internal standard solution.
-
To an aliquot of this solution, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[1][4]
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for the derivatized analyte and the internal standard.
-
Data Analysis
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in the reaction mixture can then be determined from this curve.
Method 2: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is well-suited for routine analysis and offers a simpler, faster alternative to GC-MS, particularly for less complex matrices.[5][6]
Experimental Protocol
-
Internal Standard Selection: A suitable internal standard would be a structurally related compound with a similar UV spectrum, for example, 2-Chloro-5-(trifluoromethyl)phenol.
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture and dissolve it in a known volume of the mobile phase.
-
Add a known amount of the internal standard solution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC-DAD Conditions:
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).[5][6]
-
Gradient Program: Start with 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
DAD Detection: Monitor at a wavelength where the analyte shows maximum absorbance (e.g., 280 nm). The diode-array detector will also allow for the assessment of peak purity.
-
Data Analysis
Similar to the GC-MS method, a calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte's concentration. This curve is then used to quantify the amount of this compound in the sample.
Visualizations
References
Cross-Referencing NMR Data of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol with Literature Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-referencing and comparison of experimentally obtained Nuclear Magnetic Resonance (NMR) data for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol against established literature values. Due to the limited availability of public domain spectral data for this specific compound, this document serves as a template, outlining the necessary data presentation, experimental protocols, and logical workflows required for a comprehensive comparison.
Data Presentation: NMR Spectral Data Comparison
A thorough comparison requires the tabulation of key NMR parameters from experimental and literature sources. The following table provides a standardized format for presenting ¹H NMR, ¹³C NMR, and ¹⁹F NMR data. Researchers should populate this table with their experimental findings and corresponding literature values once available.
| Nucleus | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) | Experimental Multiplicity | Literature Multiplicity | Experimental Coupling Constant (J, Hz) | Literature Coupling Constant (J, Hz) |
| ¹H | [Insert experimental data] | [Insert literature data] | [Insert experimental data] | [Insert literature data] | [Insert experimental data] | [Insert literature data] |
| ¹³C | [Insert experimental data] | [Insert literature data] | [Insert experimental data] | [Insert literature data] | [Insert experimental data] | [Insert literature data] |
| ¹⁹F | [Insert experimental data] | [Insert literature data] | [Insert experimental data] | [Insert literature data] | [Insert experimental data] | [Insert literature data] |
Experimental Protocols
Accurate and reproducible NMR data acquisition is fundamental for a valid comparison. The following is a generalized protocol for obtaining high-quality NMR spectra for aromatic compounds such as this compound.
1. Sample Preparation:
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for similar aromatic compounds. Other deuterated solvents such as acetone-d₆, DMSO-d₆, or acetonitrile-d₃ may be used depending on the solubility of the sample and the desired chemical shift resolution.
-
Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as trifluorotoluene or hexafluorobenzene may be used.
2. NMR Instrument Parameters:
-
Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
-
¹⁹F NMR:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans are generally adequate.
-
3. Data Processing:
-
Software: Standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs) should be used.
-
Processing Steps:
-
Fourier transformation of the Free Induction Decay (FID).
-
Phase correction.
-
Baseline correction.
-
Referencing the chemical shifts to the internal or external standard.
-
Integration of signals (for ¹H NMR).
-
Peak picking to determine chemical shifts, multiplicities, and coupling constants.
-
Workflow for Cross-Referencing NMR Data
The following diagram illustrates the logical workflow for comparing experimental NMR data with literature values.
Caption: Workflow for the comparison of experimental and literature NMR data.
A Comparative Analysis of Fluorinated Phenol-Derived Herbicides: Efficacy, Crop Tolerance, and Mechanism of Action
A detailed guide for researchers and scientists on the performance of acifluorfen, fomesafen, and lactofen, three prominent protoporphyrinogen oxidase (PPO)-inhibiting herbicides derived from fluorinated phenols. This guide provides a comparative analysis of their efficacy against key broadleaf weeds, their tolerance in soybean, and a detailed look into their shared mechanism of action.
Herbicides derived from fluorinated phenols, particularly the diphenyl ether class, are vital tools in modern agriculture for the post-emergence control of a wide spectrum of broadleaf weeds. This guide focuses on a comparative analysis of three key active ingredients: acifluorfen, fomesafen, and lactofen. All three herbicides share the same primary mechanism of action: the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, which leads to rapid cell membrane disruption and weed death.[1] However, they exhibit notable differences in their efficacy against specific weed species and their potential for crop injury, particularly in soybeans.[2][3]
Comparative Efficacy and Crop Tolerance
The efficacy of these herbicides can be influenced by factors such as weed species, growth stage at application, and environmental conditions.[4] Similarly, crop tolerance, especially in soybean, varies among these three herbicides. The following table summarizes quantitative data on their performance from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Herbicide | Target Weed | Application Rate (g ai/ha) | Weed Control (%) | Soybean Injury (%) | Source(s) |
| Acifluorfen | Palmer amaranth (Amaranthus palmeri) | 420 | ~46% (resistant) | 13-30% | [2][5] |
| Prickly sida (Sida spinosa) | Not Specified | > Fomesafen at 7 DAT | - | [6] | |
| Entireleaf morningglory (Ipomoea hederacea) | 600-800 | 90-96% (at 1-2 leaf stage) | - | [4] | |
| Fomesafen | Palmer amaranth (Amaranthus palmeri) | 420 | ~46% (resistant) | <5-10% | [2][5] |
| Prickly sida (Sida spinosa) | Not Specified | < Acifluorfen at 7 DAT | - | [6] | |
| Common Lambsquarters (Chenopodium album) | Not Specified | Good | - | [7] | |
| Lactofen | Palmer amaranth (Amaranthus palmeri) | 219 | ~34% (resistant) | 31-55% | [2][5] |
| Hophornbeam copperleaf (Acalypha ostryifolia) | 210 | >95% | - | [8] | |
| Common Ragweed (Ambrosia artemisiifolia) | 220 | - | - | [9] |
Note: Weed control efficacy can vary significantly based on the presence of herbicide-resistant biotypes. The data for Palmer amaranth reflects control of a resistant population.[5] Soybean injury is often transient, with plants typically recovering within 7 to 14 days after application. Fomesafen generally exhibits the highest soybean tolerance, followed by acifluorfen, and then lactofen, which tends to cause the most significant, though often temporary, injury.[2][3]
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Acifluorfen, fomesafen, and lactofen are all potent inhibitors of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial in the chlorophyll and heme biosynthesis pathway. The inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm. In the presence of light and oxygen, this compound is rapidly oxidized to protoporphyrin IX, a potent photosensitizer. The accumulation of protoporphyrin IX triggers a cascade of events, leading to the formation of highly reactive singlet oxygen. This singlet oxygen then causes rapid peroxidation of lipids in the cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[1]
Experimental Protocols
The following outlines a general methodology for conducting greenhouse and field trials to evaluate and compare the efficacy of herbicides like acifluorfen, fomesafen, and lactofen.
Greenhouse Efficacy Trial
A greenhouse study allows for controlled environmental conditions to assess herbicide efficacy on specific weed species.
1. Plant Material and Growth Conditions:
-
Select certified seeds of the target weed species (e.g., Amaranthus palmeri, Chenopodium album, Abutilon theophrasti).
-
Germinate seeds in petri dishes or germination trays with appropriate substrate and environmental conditions (e.g., temperature, light).
-
Transplant uniform seedlings into individual pots filled with a standardized greenhouse potting mix.
-
Grow plants in a greenhouse with controlled temperature, humidity, and photoperiod until they reach the desired growth stage for treatment (typically 2-4 true leaves).
2. Herbicide Application:
-
Prepare stock solutions of acifluorfen, fomesafen, and lactofen.
-
A series of dilutions should be made to create a range of application rates for developing a dose-response curve.
-
Apply herbicides using a calibrated track sprayer to ensure uniform coverage. Include a non-treated control and a carrier-only control.
3. Data Collection and Analysis:
-
Visually assess weed control (phytotoxicity) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (0% = no control, 100% = complete death).
-
At the final assessment, harvest the above-ground biomass of each plant, dry it in an oven, and record the dry weight.
-
Analyze the data using non-linear regression to fit a dose-response curve (e.g., log-logistic model) and determine the effective dose required to cause 50% inhibition (ED₅₀) for each herbicide.
Field Efficacy Trial
Field trials are essential to evaluate herbicide performance under real-world agricultural conditions.
1. Experimental Design and Site Selection:
-
Select a field with a natural and uniform infestation of the target broadleaf weeds.
-
Use a randomized complete block design with at least four replications.
-
Individual plot sizes should be sufficient to minimize edge effects (e.g., 3 meters by 10 meters).
2. Treatment Application:
-
Apply herbicides at labeled rates and at different growth stages of the weeds and crop (if applicable).
-
Use a calibrated backpack or tractor-mounted sprayer with appropriate nozzles to ensure accurate and uniform application.
-
Include a non-treated weedy check and a weed-free check (maintained by hand weeding) for comparison.
3. Data Collection:
-
Weed Control: Visually assess percent weed control by species at multiple time points after application.
-
Weed Density and Biomass: At a specified time, count the number of weeds per unit area (e.g., a 0.25 m² quadrat) and collect the above-ground biomass for dry weight determination.
-
Crop Injury: Visually assess crop injury (phytotoxicity) at regular intervals after application.
-
Crop Yield: At crop maturity, harvest the center rows of each plot and determine the grain yield, adjusting for moisture content.
4. Statistical Analysis:
-
Analyze the data using analysis of variance (ANOVA) to determine the significance of treatment effects on weed control, crop injury, and yield.
-
Use a mean separation test (e.g., Fisher's LSD or Tukey's HSD) to compare treatment means.
By following these protocols, researchers can generate robust and comparable data on the efficacy of different fluorinated phenol-derived herbicides, contributing to the development of more effective and sustainable weed management strategies.
References
- 1. Soybean Flower and Pod Response to Fomesafen, Acifluorfen, and Lactofen | Weed Technology | Cambridge Core [cambridge.org]
- 2. corn-states.com [corn-states.com]
- 3. Efficacy of Acifluorfen on Broadleaf Weeds. Times and Methods for Application | Weed Science | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. mssoy.org [mssoy.org]
- 6. canr.msu.edu [canr.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 9. Fomesafen/Lactofen/Acifluorfen Injury | Soybean Diagnostic Key | NC State [diagnosis.ces.ncsu.edu]
A Comparative Guide to Greener Synthesis Routes for Fluorinated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. However, traditional fluorination methods often rely on harsh reagents and conditions, posing significant environmental and safety concerns. This guide provides an objective comparison of emerging, greener synthesis routes for accessing fluorinated aromatic compounds, supported by experimental data to inform the selection of more sustainable and efficient methodologies.
Greener Alternatives to Traditional Fluorination
Several innovative strategies have been developed to mitigate the environmental impact of aromatic fluorination. These approaches prioritize milder reaction conditions, reduced waste generation, and the use of less hazardous reagents. This guide focuses on the following promising greener alternatives:
-
Modified Balz-Schiemann Reaction: This classic method is rendered more environmentally friendly by replacing traditional organic solvents with recyclable ionic liquids.[1][2]
-
Palladium-Catalyzed Nucleophilic Fluorination: This method enables the use of readily available aryl bromides and iodides, offering a broad substrate scope with reduced reliance on stoichiometric and often toxic reagents.[3][4]
-
Copper-Catalyzed C-H Fluorination: This approach directly functionalizes C-H bonds, a highly atom-economical strategy that avoids the need for pre-functionalized starting materials.[5][6]
-
Photoredox-Catalyzed C-H Fluorination: Utilizing visible light as a renewable energy source, this method allows for mild and selective fluorination of aromatic C-H bonds.[7]
-
Decarboxylative Fluorination: This strategy employs readily available carboxylic acids as starting materials, releasing carbon dioxide as the only byproduct.[8][9]
-
Mechanochemical Solid-State Fluorination: By eliminating the need for bulk solvents, this technique significantly reduces waste and simplifies product isolation.[10][11][12]
Comparative Data of Greener Fluorination Methods
The following tables summarize key quantitative data for the discussed greener synthesis routes, allowing for a direct comparison of their performance.
Table 1: Modified Balz-Schiemann Reaction in Ionic Liquids [2]
| Aromatic Amine Substrate | Ionic Liquid | Temperature (°C) | Time (h) | Yield (%) |
| 3-Aminobenzotrifluoride | [bmim][BF4] | 100 | 6 | 87.4 |
| Aniline | [bmim][BF4] | 85 | 4 | 93.2 |
| 4-Nitroaniline | [bmim][BF4] | 88 | 4 | 90 |
| 2-Aminopyridine | [bmim][PF6] | 90 | 5 | 68 |
Table 2: Palladium-Catalyzed Nucleophilic Fluorination of Aryl Halides [3]
| Aryl Halide Substrate | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromo-N,N-dimethylaniline | 2 (2) | AgF, KF | Cyclohexane | 130 | 14 | 71 |
| 4-Bromobenzonitrile | 2 (2) | AgF, KF | Cyclohexane | 130 | 14 | 85 |
| 2-Bromonaphthalene | 2 (2) | AgF, KF | Cyclohexane | 130 | 14 | 78 |
| 3-Bromo-5-cyanopyridine | 22 (2) | AgF, KF | 2-MeTHF | 130 | 14 | 65 |
Table 3: Copper-Catalyzed C-H Fluorination [6]
| Substrate | Copper Catalyst | Fluorine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-(quinolin-8-yl)benzamide | CuI (10 mol%) | AgF | DMF | 135 | 24 | 82 |
| N-(quinolin-8-yl)picolinamide | CuI (10 mol%) | AgF | DMF | 135 | 24 | 75 |
| 2-Phenylpyridine | CuI (10 mol%) | AgF | Pyridine | 135 | 24 | 68 |
Table 4: Photoredox-Catalyzed Decarboxylative ¹⁸F-Fluorination of Benzoic Acids [8][13]
| Benzoic Acid Substrate | Copper Salt | Light Source | Time (min) | Radiochemical Conversion (%) |
| 4-Fluorobenzoic acid | Cu(OTf)₂ | 365 nm LED | 20 | 30 ± 2 |
| 4-Methoxybenzoic acid | Cu(OTf)₂ | 365 nm LED | 20 | 40 ± 3 |
| 4-(Trifluoromethyl)benzoic acid | Cu(OTf)₂ | 365 nm LED | 20 | 36 ± 2 |
| Picolinic acid | Cu(OTf)₂ | 365 nm LED | 20 | 30 ± 5 |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflows for the discussed greener fluorination methods.
Caption: General experimental workflow for greener fluorination.
Caption: Decision-making framework for selecting a greener route.
Detailed Experimental Protocols
1. Greener Balz-Schiemann Reaction in Ionic Liquid [2]
-
Diazotization: The aromatic amine (0.06 mol) is dissolved in dilute hydrochloric acid. An aqueous solution of NaNO₂ (0.062 mol) is added at 0-5 °C. The mixture is stirred for 30 minutes, followed by the addition of an aqueous solution of NaBF₄ (0.062 mol) to precipitate the diazonium fluoroborate salt. The salt is filtered, washed with water, and dried under vacuum.
-
Fluorodediazoniation: The dried diazonium salt is added to the ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [bmim][BF₄]) and heated to the specified temperature (see Table 1) with stirring. The fluorinated product is distilled directly from the reaction mixture. The ionic liquid can be recovered and reused.
2. Palladium-Catalyzed Nucleophilic Fluorination of an Aryl Bromide [3]
-
Reaction Setup: In a glovebox, a vial is charged with the palladium precatalyst (e.g., 2, 0.010–0.020 mmol), the aryl halide (1.0 mmol), AgF (2.0 mmol), and KF (0.50 mmol).
-
Reaction Execution: Cyclohexane (10 mL) is added, and the vial is sealed with a Teflon-lined cap. The reaction mixture is heated to 130 °C and stirred for 14 hours.
-
Workup and Purification: After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the fluorinated aromatic product.
3. Copper-Catalyzed, Directing Group-Assisted C-H Fluorination [6]
-
Reaction Setup: A screw-capped vial is charged with the substrate (e.g., N-(quinolin-8-yl)benzamide, 0.2 mmol), CuI (0.02 mmol), and AgF (0.4 mmol).
-
Reaction Execution: Anhydrous DMF (1.0 mL) is added, and the vial is sealed. The reaction mixture is stirred at 135 °C for 24 hours.
-
Workup and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered. The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography on silica gel.
4. Photoredox-Catalyzed Decarboxylative ¹⁸F-Fluorination of a Benzoic Acid [8]
-
¹⁸F-Fluoride Preparation: Aqueous [¹⁸F]fluoride is azeotropically dried in the presence of K₂CO₃ and Kryptofix 2.2.2.
-
Reaction Mixture Preparation: To a solution of the benzoic acid (25 µmol) and Cu(OTf)₂ (1.5 equiv.) in dry acetonitrile is added the dried K[¹⁸F]F/K₂CO₃/K₂.₂.₂ complex.
-
Irradiation: The reaction vial is placed in a photoreactor and irradiated with a 365 nm LED light source at room temperature for 20 minutes with stirring.
-
Analysis: The radiochemical conversion is determined by radio-thin-layer chromatography.
Conclusion
The development of greener synthesis routes for fluorinated aromatic compounds is crucial for the sustainability of the pharmaceutical and agrochemical industries. The methods presented in this guide offer significant advantages over traditional approaches in terms of environmental impact, safety, and efficiency. While no single method is universally superior, this comparative guide provides the necessary data and protocols to enable researchers to select the most appropriate greener alternative for their specific synthetic challenges. The continued innovation in this field promises an even broader portfolio of sustainable fluorination technologies in the future.
References
- 1. Fluorodediazonization in ionic liquid solvents: new life for the Balz-Schiemann reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-catalyzed, directing group-assisted fluorination of arene and heteroarene C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct arene C-H fluorination with 18F− via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
- 9. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination [organic-chemistry.org]
- 10. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
cost-benefit analysis of different synthetic pathways to 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two distinct synthetic pathways to produce 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The comparison focuses on detailed experimental protocols, yield efficiency, and an evaluation of starting material costs to assist researchers in selecting the most appropriate method for their needs.
At a Glance: Comparison of Synthetic Pathways
| Parameter | Pathway 1: Diazotization of an Aniline | Pathway 2: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline | 1,3-Dichloro-2-fluoro-5-(trifluoromethyl)benzene |
| Key Transformation | Diazotization followed by hydrolysis | Nucleophilic substitution of a chlorine atom with a hydroxide |
| Reagents | Sodium nitrite, sulfuric acid, water | Sodium hydroxide or other base, solvent (e.g., DMSO, water) |
| Reaction Conditions | Low temperature for diazotization, followed by heating for hydrolysis | Elevated temperatures |
| Overall Yield (Estimated) | Moderate to Good | Variable, dependent on selectivity |
| Cost of Starting Material | Moderate | High (or requires multi-step synthesis) |
| Key Advantages | Well-established and reliable transformation. | Potentially fewer steps if the starting material is available. |
| Key Disadvantages | Handling of potentially unstable diazonium salts. | Potential for side reactions and lack of selectivity; starting material is not readily available commercially. |
Pathway 1: Diazotization of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline
This classical approach involves the conversion of an aromatic amine to a diazonium salt, which is then hydrolyzed to the corresponding phenol. This method is widely used in organic synthesis for the preparation of phenols from anilines.
Experimental Protocol
Step 1: Diazotization of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline
-
In a reaction vessel, dissolve 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline (1.0 eq.) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.
Step 2: Hydrolysis of the Diazonium Salt
-
In a separate vessel, bring a mixture of water and a small amount of sulfuric acid to a boil.
-
Slowly add the cold diazonium salt solution from Step 1 to the boiling acidic water. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue to heat the mixture under reflux for 1 hour to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Cost-Benefit Analysis
-
Cost: The primary cost driver for this pathway is the starting material, 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline. While commercially available from several suppliers, its price can be moderate. The other reagents, sodium nitrite and sulfuric acid, are inexpensive commodity chemicals.
-
Benefits: The diazotization of anilines is a well-documented and generally reliable reaction. The reaction conditions are relatively straightforward, and the purification of the final product is typically manageable.
-
Drawbacks: Diazonium salts can be unstable and potentially explosive, requiring careful temperature control and handling procedures. The generation of nitrogen gas also requires a well-ventilated reaction setup.
Pathway 2: Nucleophilic Aromatic Substitution (SNAr) of 1,3-Dichloro-2-fluoro-5-(trifluoromethyl)benzene
This pathway relies on the displacement of a chlorine atom on the aromatic ring by a hydroxide nucleophile. The presence of the electron-withdrawing trifluoromethyl group activates the ring towards nucleophilic attack.
Experimental Protocol
-
In a high-pressure reaction vessel, combine 1,3-Dichloro-2-fluoro-5-(trifluoromethyl)benzene (1.0 eq.), sodium hydroxide (2.0-3.0 eq.), and a solvent such as dimethyl sulfoxide (DMSO) or a mixture of water and a phase-transfer catalyst.
-
Seal the vessel and heat the mixture to a high temperature (typically 150-200 °C).
-
Maintain the reaction at this temperature for several hours, monitoring the progress by an appropriate analytical technique (e.g., GC-MS or HPLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product via distillation or column chromatography.
Cost-Benefit Analysis
-
Benefits: If the starting material were readily available, this pathway could potentially be more direct than the diazotization route.
-
Drawbacks: The primary drawback is the lack of a commercial source for the starting material. Furthermore, the reaction conditions are harsh, requiring high temperatures and pressures. A significant challenge is achieving selective monosubstitution of one chlorine atom while leaving the other chlorine and the fluorine atoms intact. Over-reaction to form di-substitution products or substitution of the fluorine atom are potential side reactions that would complicate purification and lower the yield.
Visualizing the Synthetic Pathways
To aid in the conceptualization of these synthetic routes, the following diagrams illustrate the logical flow of each pathway.
Conclusion
Based on the available information, Pathway 1 (Diazotization of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline) presents a more practical and reliable route for the synthesis of this compound for a research or drug development setting. The primary reasons are the commercial availability of the starting material and the well-established nature of the diazotization-hydrolysis sequence. While Pathway 2 is theoretically plausible, the inaccessibility of the required starting material and the potential for poor selectivity under harsh reaction conditions make it a significantly less attractive option at this time. Future developments in synthetic methodology or the commercialization of the dichloro-precursor could, however, alter this assessment. Researchers are advised to conduct small-scale trials to optimize reaction conditions and yields for their specific laboratory setup.
Safety Operating Guide
Personal protective equipment for handling 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol (CAS No. 261763-12-6). Adherence to these procedures is critical for ensuring personnel safety and proper management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. It can cause severe skin burns and eye damage.[1][2]
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield.[3] Ensure compliance with EN 166 (EU) or NIOSH (US) standards. | To prevent eye contact which can cause serious damage.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, neoprene), a fully buttoned lab coat, and closed-toe shoes are mandatory.[4][5] For tasks with a splash hazard, a chemical-resistant apron should be worn over the lab coat.[4][5] | To prevent skin contact which can cause severe burns.[2] Phenol and its derivatives can be absorbed through the skin and may have systemic effects.[5][6] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8][9] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3] | To prevent inhalation of vapors, which can cause respiratory irritation.[10] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[7][8][9]
-
Eyewash and Safety Shower: Ensure that an ANSI-approved eyewash station and safety shower are readily accessible and unobstructed, within a 10-second travel time from the work area.[4]
-
Review SDS: Before beginning work, thoroughly review the Safety Data Sheet (SDS) for this compound.[8]
-
Assemble Materials: Have all necessary equipment and reagents, including waste containers, ready before starting the experiment.
2. Handling the Chemical:
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the generation of dust or aerosols.
-
Keep Containers Closed: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area designated for corrosive materials.[1]
3. Post-Handling:
-
Decontamination: Decontaminate the work area and any equipment that may have come into contact with the chemical using soap and water.[9]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8]
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.
Caption: Safe Handling Workflow Diagram.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
1. Exposure Response:
-
Skin Contact:
-
Immediately remove all contaminated clothing.[7]
-
Flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[1][7]
-
If available, after initial water flushing, repeatedly swab the affected area with Polyethylene Glycol (PEG) 300 or 400 until the odor of phenol is no longer detectable.[4][5]
-
Seek immediate medical attention.[7]
-
-
Eye Contact:
-
Inhalation:
-
Ingestion:
2. Spill Response:
-
Small Spills (inside a fume hood):
-
Large Spills (or any spill outside a fume hood):
Caption: Emergency Response Flowchart.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Designated Container: Use a dedicated, properly labeled, and chemically compatible container for all waste generated.[3] The container should be kept closed when not in use.[3]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3]
2. Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[9]
-
Place the primary waste container in a secondary containment bin to prevent leaks.[3]
3. Final Disposal:
-
Licensed Contractor: Arrange for the collection and disposal of the hazardous waste through a licensed and approved chemical waste disposal company.[3][7]
-
Documentation: Complete all necessary waste manifest forms as required by your institution and local regulations to ensure proper tracking of the waste.[3]
-
Do Not: Do not dispose of this chemical down the drain or in regular trash.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 7. monash.edu [monash.edu]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
- 9. twu.edu [twu.edu]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
